molecular formula C19H17NO4 B10857308 JB061

JB061

货号: B10857308
分子量: 323.3 g/mol
InChI 键: MJXJTQZHVWSPLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

JB061 is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H17NO4

分子量

323.3 g/mol

IUPAC 名称

4-hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one

InChI

InChI=1S/C19H17NO4/c1-12(20-11-13-6-5-7-14(10-13)23-2)17-18(21)15-8-3-4-9-16(15)24-19(17)22/h3-10,21H,11H2,1-2H3

InChI 键

MJXJTQZHVWSPLP-UHFFFAOYSA-N

规范 SMILES

CC(=NCC1=CC(=CC=C1)OC)C2=C(C3=CC=CC=C3OC2=O)O

产品来源

United States

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of JB061

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed examination of the mechanism of action of JB061, a novel small molecule with potential therapeutic applications. This guide synthesizes the available preclinical data, focusing on its molecular target, signaling pathway interactions, and cellular effects.

Executive Summary

This compound is a novel 4-hydroxycoumarin imine analog identified as a selective inhibitor of myosin II.[1] Emerging from structure-activity relationship (SAR) studies, this compound demonstrates a preferential inhibition of cardiac myosin over skeletal muscle myosin isoforms, with negligible activity against nonmuscle and smooth muscle myosin II.[1] Its mechanism of action is believed to be similar to that of blebbistatin, a well-characterized myosin II inhibitor, by binding to a common allosteric site on the myosin head.[1] Notably, this compound exhibits favorable drug-like properties, including low cytotoxicity, chemical stability, and good solubility, positioning it as a promising candidate for further preclinical and clinical investigation.[1]

Molecular Target and Binding

The primary molecular target of this compound is the motor protein myosin II . Myosin II is a crucial component of the cellular machinery responsible for muscle contraction and various forms of cell motility. It functions by converting the chemical energy from ATP hydrolysis into mechanical force along actin filaments.

Evidence strongly suggests that this compound, along with its parent compound series, binds to the same allosteric pocket on the myosin heavy chain as blebbistatin.[1] This binding site is located at the junction of the catalytic domain and the lever arm, a region critical for the conformational changes that drive the power stroke of muscle contraction. By occupying this pocket, this compound is thought to stabilize the myosin in a state with low affinity for actin, thereby preventing the formation of the force-producing acto-myosin complex.

Signaling Pathway and Mechanism of Inhibition

This compound exerts its inhibitory effect by directly interfering with the cross-bridge cycling of myosin II. The proposed mechanism of action follows a logical sequence that disrupts the normal mechanochemical transduction process.

cluster_0 Normal Myosin II Cross-Bridge Cycle cluster_1 This compound Inhibitory Mechanism ATP_bind ATP Binding to Myosin-Actin Myosin_detach Myosin Detachment from Actin ATP_bind->Myosin_detach ATP_hydrolysis ATP Hydrolysis (Myosin-ADP-Pi) Myosin_detach->ATP_hydrolysis Myosin_reprime Myosin Head Repriming ATP_hydrolysis->Myosin_reprime Myosin_attach Myosin Re-attachment to Actin Myosin_reprime->Myosin_attach Pi_release Pi Release Myosin_attach->Pi_release Power_stroke Power Stroke Pi_release->Power_stroke ADP_release ADP Release Power_stroke->ADP_release ADP_release->ATP_bind Cycle Repeats JB061_bind This compound Binds to Allosteric Site on Myosin-ADP-Pi Complex Conformational_lock Conformational Lock JB061_bind->Conformational_lock Actin_binding_inhibition Inhibition of Actin Binding Conformational_lock->Actin_binding_inhibition Cycle_arrest Cross-Bridge Cycle Arrest Actin_binding_inhibition->Cycle_arrest

Figure 1: Proposed mechanism of action of this compound on the myosin II cross-bridge cycle.

As depicted in the diagram, this compound is thought to bind to a transient intermediate state of the myosin ATPase cycle, specifically the myosin-ADP-Pi complex, before the release of inorganic phosphate (Pi) and the subsequent power stroke. This binding event allosterically inhibits the release of Pi, trapping the myosin in a weakly bound state to actin and preventing the transition to a strongly bound, force-producing state. This ultimately leads to a reduction in the overall ATPase activity of myosin and a decrease in muscle contractility.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized using in vitro ATPase assays. The following table summarizes the key quantitative data available for this compound and related compounds.

CompoundTarget Myosin IsoformIC50 (µM)
This compound (6a) Bovine Cardiac2.8 ± 0.3
Rabbit Skeletal11.0 ± 1.0
JB062 (6b) Bovine Cardiac11.0 ± 2.0
Rabbit Skeletal4.0 ± 0.4
Blebbistatin Bovine Cardiac0.5 ± 0.1
Rabbit Skeletal2.0 ± 0.2

Data extracted from studies on 4-hydroxycoumarin imine analogs as myosin II inhibitors.[1]

These data highlight the cardiac-selective profile of this compound, with an approximately 4-fold greater potency for cardiac myosin over fast skeletal muscle myosin.

Experimental Methodologies

The characterization of this compound's mechanism of action relies on a series of well-established biochemical and cell-based assays.

Myosin ATPase Activity Assay

This assay is fundamental to determining the inhibitory potency of compounds like this compound.

cluster_workflow ATPase Assay Workflow prep_myosin Prepare Purified Myosin Isoforms (Cardiac, Skeletal, Smooth Muscle) incubate_compound Incubate Myosin with this compound (Varying Concentrations) prep_myosin->incubate_compound prep_actin Prepare and Polymerize Actin initiate_reaction Initiate Reaction with ATP and Actin prep_actin->initiate_reaction incubate_compound->initiate_reaction stop_reaction Stop Reaction at Timed Intervals initiate_reaction->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) Release stop_reaction->measure_pi calculate_ic50 Calculate IC50 Values measure_pi->calculate_ic50

Figure 2: General workflow for the myosin ATPase activity assay.

Protocol:

  • Protein Purification: Myosin II isoforms (e.g., from bovine cardiac and rabbit skeletal muscle) and actin are purified using established protocols.

  • Assay Buffer: The assay is typically performed in a buffer containing KCl, MgCl2, EGTA, and imidazole at a physiological pH.

  • Compound Incubation: A fixed concentration of myosin is pre-incubated with varying concentrations of this compound for a defined period to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of a mixture of actin and ATP.

  • Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This is often accomplished using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of Pi release is plotted against the concentration of this compound, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell Viability Assay

To assess the cytotoxicity of this compound, a standard cell viability assay is employed.

Protocol:

  • Cell Culture: A suitable cell line (e.g., HeLa or C2C12) is cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Viability Reagent: A viability reagent, such as resazurin or MTT, is added to the wells. These reagents are converted into fluorescent or colored products by metabolically active cells.

  • Measurement: The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The signal is normalized to that of untreated control cells to determine the percentage of viable cells at each concentration of this compound.

Conclusion

This compound represents a significant development in the field of selective myosin II inhibitors. Its mechanism of action, centered on the allosteric inhibition of the myosin ATPase cycle, provides a clear rationale for its observed effects on muscle contractility. The quantitative data demonstrate a favorable selectivity for cardiac myosin, and the compound exhibits low cytotoxicity in preliminary assessments.[1] The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and its analogs. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

An In-depth Technical Guide on the Synthesis and Biological Activity of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide details the synthesis and biological activity of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), a naturally occurring derivative of prostaglandin D₂ (PGD₂). While the query specified "JB061," no such compound appears in the public scientific literature. The research landscape strongly suggests a likely interest in 15d-PGJ₂, a well-studied cyclopentenone prostaglandin with significant biological activities. This document will therefore focus on 15d-PGJ₂.

15d-PGJ₂ is an endogenous ligand for the peroxisome proliferator-activated receptor-γ (PPAR-γ) and is known for its potent anti-inflammatory, antineoplastic, and profibrotic effects.[1] It is formed in vivo during the resolution phase of inflammation and is characterized by a highly reactive α,β-unsaturated carbonyl group within its cyclopentenone ring, which allows it to form covalent adducts with cellular proteins, thereby modulating their function.[2]

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₈O₃[3]
Molecular Weight316.4 g/mol [1][3]
IUPAC Name(Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid[3]
Physical DescriptionSolid[3]
LogP3.983[3]

Synthesis of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂

The total synthesis of 15d-PGJ₂ has been accomplished through various strategies. Key approaches are summarized below.

Retrosynthetic Analysis

A common retrosynthetic approach for 15d-PGJ₂ involves disconnecting the α- and ω-side chains from the central cyclopentenone core.

G 15d-PGJ2 15d-PGJ2 Wittig Reaction Wittig Reaction 15d-PGJ2->Wittig Reaction Conjugate Addition Conjugate Addition 15d-PGJ2->Conjugate Addition Cyclopentenone Core Cyclopentenone Core alpha-Side Chain alpha-Side Chain omega-Side Chain omega-Side Chain Wittig Reaction->Cyclopentenone Core Wittig Reaction->alpha-Side Chain Conjugate Addition->Cyclopentenone Core Conjugate Addition->omega-Side Chain

Caption: Retrosynthetic analysis of 15d-PGJ₂.

Key Synthetic Strategies

Several distinct and innovative synthetic routes have been developed to construct 15d-PGJ₂.

1. Allenic Pauson-Khand-type Reaction: This approach utilizes a silicon-tethered allenic [2 + 2 + 1] cycloaddition to form the cyclopentenone core.[4]

2. Asymmetric Rh-catalyzed Cycloisomerization: A concise and enantioselective synthesis has been achieved where the key step is an asymmetric Rh-catalyzed cycloisomerization of an ene-ynone, followed by olefin isomerization.[5][6]

3. SmI₂-promoted Intramolecular Coupling: Samarium(II) iodide can be used to promote an intramolecular cross-coupling of ketyl radicals with α,β-unsaturated esters to construct functionalized ring systems, a technique applicable to prostaglandin synthesis.[7]

Experimental Protocol: Concise and Enantioselective Total Synthesis of 15d-PGJ₂

This protocol is based on the work of Lee et al. (2010), highlighting an asymmetric Rh-catalyzed cycloisomerization.[5][6]

G cluster_0 Synthesis Workflow A Known Alcohol B Ene-ynone precursor A->B Multi-step C Asymmetric Rh-catalyzed cycloisomerization B->C D Olefin Isomerization C->D E Cyclopentanone intermediate D->E F Side-chain introduction (Wittig Reaction) E->F G 15d-PGJ2 F->G

Caption: Workflow for the enantioselective synthesis of 15d-PGJ₂.

Detailed Steps:

  • Preparation of the Ene-ynone Precursor: The synthesis commences from a known alcohol, which is converted to the key ene-ynone precursor through a series of standard organic transformations.

  • Asymmetric Rh-catalyzed Cycloisomerization: The ene-ynone precursor undergoes an asymmetric cycloisomerization reaction catalyzed by a rhodium complex. This crucial step establishes the stereochemistry of the cyclopentanone core.

  • Olefin Isomerization: Following the cycloisomerization, an olefin isomerization is performed to yield the desired cyclopentanone intermediate.[5][6]

  • Side-chain Introduction: The α-side chain is introduced via a Wittig reaction on the cyclopentanone intermediate.

  • Final Product: Subsequent functional group manipulations yield the final product, 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂.

Biological Activity and Mechanism of Action

15d-PGJ₂ exhibits a wide range of biological activities, primarily through its interaction with the PPAR-γ and NF-κB signaling pathways.[1][8]

PPAR-γ Dependent Pathway

15d-PGJ₂ is a high-affinity endogenous ligand for PPAR-γ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[1][8][9] Upon binding, 15d-PGJ₂ induces a conformational change in the PPAR-γ ligand-binding domain, leading to the recruitment of coactivators and the regulation of target gene expression.[2]

PPAR-γ Independent Pathway (NF-κB Inhibition)

15d-PGJ₂ can also exert its anti-inflammatory effects independently of PPAR-γ by directly inhibiting the NF-κB signaling pathway.[9][10] This inhibition occurs at multiple levels:

  • Inhibition of IκB Kinase (IKK): 15d-PGJ₂ can directly inhibit the activity of IKK, preventing the phosphorylation and subsequent degradation of IκB, which is necessary for NF-κB activation.[9]

  • Direct Modification of NF-κB Subunits: The electrophilic cyclopentenone ring of 15d-PGJ₂ can form covalent adducts with critical cysteine residues in the DNA-binding domains of NF-κB subunits (e.g., p65 and p50), thereby inhibiting their ability to bind to DNA.[8][10]

G cluster_0 NF-kappaB Signaling cluster_1 15d-PGJ2 Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IkappaB IkappaB IKK->IkappaB phosphorylates NF-kappaB NF-kappaB IkappaB->NF-kappaB releases Nucleus Nucleus NF-kappaB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates 15d-PGJ2 15d-PGJ2 15d-PGJ2->IKK inhibits 15d-PGJ2->NF-kappaB inhibits DNA binding

References

JB061 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JB061, a selective non-muscle myosin II inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a derivative of 4-hydroxycoumarin imine. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-(1-((3-methoxybenzyl)imino)ethyl)-4-hydroxy-2H-chromen-2-one-
Molecular Formula C₁₉H₁₇NO₄[1]
Molecular Weight 323.34 g/mol [1]
SMILES COc1cccc(CN=C(C)c2c(O)c3ccccc3oc2=O)c1[1]
Solubility Soluble in DMSO[1]
Physical State Not specified in available resources.-
Melting Point Not specified in available resources.-
Spectroscopic Data Specific NMR, IR, and MS data for this compound are not publicly available in the searched resources. General methods for characterization of related compounds include ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[2]

Biological Activity

This compound is a selective inhibitor of myosin II isoforms, demonstrating greater potency against cardiac and skeletal muscle myosins compared to smooth muscle myosin II.

Table 2: Biological Activity of this compound

AssayTarget/Cell LineIC₅₀Source
Myosin II ATPase InhibitionCardiac muscle myosin4.4 µM[3]
Myosin II ATPase InhibitionSkeletal muscle myosin9.1 µM[3]
Myosin II ATPase InhibitionSmooth muscle myosin II>100 µM[3]
CytotoxicityCOS-7 cells39 µM[3]

Mechanism of Action and Signaling Pathway

This compound functions as a myosin II inhibitor. Myosin II is a motor protein that plays a crucial role in muscle contraction and various cellular processes, including cell division (cytokinesis). The activity of myosin II is driven by the hydrolysis of ATP in a cyclic process known as the myosin-actin cross-bridge cycle. This compound is believed to exert its inhibitory effect by interfering with this cycle. While the precise binding site and mechanism are still under investigation for this compound specifically, it is proposed to be similar to other myosin II inhibitors which stabilize the myosin-ADP-Pi intermediate state. This state has a low affinity for actin, thus preventing the power stroke and subsequent force generation.

Myosin_ATPase_Cycle_Inhibition cluster_cycle Myosin ATPase Cycle Myosin_ATP Myosin-ATP (Low actin affinity) Myosin_ADP_Pi Myosin-ADP-Pi (Low actin affinity) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (High actin affinity) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP (Rigor-like state) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor state) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Actin Dissociation) This compound This compound This compound->Myosin_ADP_Pi Inhibition caption Figure 1. Proposed mechanism of action of this compound on the Myosin ATPase cycle.

Caption: Proposed mechanism of action of this compound on the Myosin ATPase cycle.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 4-hydroxycoumarin imines like this compound, based on published literature.

Synthesis of 4-Hydroxycoumarin Imines

The synthesis of this compound and related compounds typically involves a condensation reaction between a 3-acyl-4-hydroxycoumarin and a primary amine.

Synthesis_Workflow Start Start Reactants 3-Acetyl-4-hydroxycoumarin + 3-Methoxybenzylamine Start->Reactants Reaction Condensation Reaction (e.g., in refluxing methanol) Reactants->Reaction Workup Cooling and Crystallization Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End This compound Characterization->End caption Figure 2. General workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reactant Preparation: Equimolar amounts of 3-acetyl-4-hydroxy-2H-chromen-2-one and the desired primary amine (in this case, 3-methoxybenzylamine) are used.

  • Reaction: The reactants are dissolved in a suitable solvent, such as methanol, and the mixture is heated to reflux for a period of 1 to 3 hours.[4]

  • Work-up and Isolation: The reaction mixture is then cooled, often in a refrigerator, to induce crystallization of the product. The resulting solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure 4-hydroxycoumarin imine.[5]

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[2]

Myosin II ATPase Activity Assay

The inhibitory effect of this compound on the ATPase activity of different myosin II isoforms is determined using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

ATPase_Assay_Workflow Start Start Preparation Prepare reaction mix: Myosin, Actin, Buffer, ATP Start->Preparation Incubation Incubate with varying concentrations of this compound Preparation->Incubation Reaction_Stop Stop reaction (e.g., with acid) Incubation->Reaction_Stop Color_Development Add colorimetric reagent (e.g., Malachite Green) Reaction_Stop->Color_Development Measurement Measure absorbance (e.g., at 650 nm) Color_Development->Measurement Analysis Calculate Pi released and determine IC50 Measurement->Analysis End Results Analysis->End caption Figure 3. Workflow for the Myosin II ATPase activity assay.

Caption: Workflow for the Myosin II ATPase activity assay.

Detailed Methodology:

  • Protein Purification: Myosin II isoforms are purified from relevant tissue sources (e.g., rabbit skeletal muscle, bovine cardiac muscle).[6]

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified myosin, actin, a suitable buffer, and ATP.

  • Inhibitor Addition: Varying concentrations of this compound (dissolved in DMSO) are added to the wells.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 32 °C).

  • Reaction Termination and Detection: The reaction is stopped, and a colorimetric reagent, such as malachite green or a molybdenum blue-based reagent, is added to quantify the amount of free phosphate.[7]

  • Data Analysis: The absorbance is read using a plate reader, and the amount of phosphate released is calculated from a standard curve. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytokinesis Inhibition Assay

The cytotoxic effect of this compound is often assessed by its ability to inhibit cytokinesis, which leads to the formation of multinucleated cells.

Cytokinesis_Assay_Workflow Start Start Cell_Seeding Seed COS-7 cells in a multi-well plate Start->Cell_Seeding Incubation_1 Incubate to allow cell attachment Cell_Seeding->Incubation_1 Treatment Treat cells with varying concentrations of this compound Incubation_1->Treatment Incubation_2 Incubate for a defined period (e.g., 24 hours) Treatment->Incubation_2 Staining Fix and stain cells (e.g., with Hoechst and a cytoplasmic stain) Incubation_2->Staining Imaging Acquire images using fluorescence microscopy Staining->Imaging Analysis Quantify the percentage of multinucleated cells Imaging->Analysis End Results Analysis->End caption Figure 4. Workflow for the cytokinesis inhibition assay.

Caption: Workflow for the cytokinesis inhibition assay.

Detailed Methodology:

  • Cell Culture: COS-7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.[1][8]

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

  • Incubation: The cells are incubated with the compound for a sufficient duration to allow for cell division (e.g., 24 hours).

  • Staining: The cells are then fixed and stained with a nuclear stain (e.g., Hoechst 33342) and a cytoplasmic stain to visualize the cell boundaries and nuclei.[1]

  • Imaging and Analysis: The plates are imaged using an automated fluorescence microscope. The number of nuclei per cell is quantified, and the percentage of multinucleated cells is determined for each compound concentration. The IC₅₀ for cytotoxicity is calculated from the dose-response curve.

References

In-vitro Characterization of JB061: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JB061 is a novel small molecule inhibitor belonging to the 4-hydroxycoumarin imine class of compounds. It has been identified as a potent and selective inhibitor of myosin II, with a particular selectivity for the cardiac isoform. This technical guide provides a comprehensive in-vitro characterization of this compound, summarizing its inhibitory activity, mechanism of action, and cellular effects. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development.

Biochemical and Cellular Activity of this compound

This compound has been evaluated for its inhibitory effects on various myosin isoforms and its cytotoxic potential. The quantitative data from these assessments are summarized below.

ParameterTarget/Cell LineValue (IC50)Reference
Inhibitory Activity Cardiac Muscle Myosin4.4 µM[1]
Skeletal Muscle Myosin9.1 µM[1]
Smooth Muscle Myosin II>100 µM[1]
Cytotoxicity COS-7 Cells39 µM[1]

Mechanism of Action

This compound shares a mechanism of action similar to that of blebbistatin, a well-characterized myosin II inhibitor. It selectively binds to the myosin-ADP-Pi complex, stabilizing it in a state with low affinity for actin.[2][3] This action effectively inhibits the phosphate release step in the myosin ATPase cycle, which is crucial for the power stroke and subsequent force generation. By trapping myosin in an actin-detached state, this compound prevents the formation of the strongly bound actomyosin complex required for muscle contraction and cytokinesis.

Signaling Pathway of Myosin II Inhibition in Cardiomyocytes

The following diagram illustrates the key steps in the cardiac muscle contraction cycle and the point of intervention for this compound. Inhibition of the ATPase cycle leads to a decrease in the availability of force-producing cross-bridges, resulting in reduced cardiomyocyte contractility.

Myosin_Inhibition_Pathway cluster_cycle Myosin ATPase Cycle Actin Actin Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Actomyosin_ADP_Pi Actomyosin-ADP-Pi Myosin_ADP_Pi->Actomyosin_ADP_Pi Actin Binding Actomyosin_ADP Actomyosin-ADP Actomyosin_ADP_Pi->Actomyosin_ADP Pi Release (Power Stroke) Inhibition Inhibition of Pi Release Actomyosin_ADP_Pi->Inhibition Actomyosin Actomyosin Actomyosin_ADP->Actomyosin ADP Release Actomyosin->Myosin_ATP ATP Binding (Detachment) This compound This compound This compound->Myosin_ADP_Pi Binds and Stabilizes

Myosin II ATPase cycle and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in-vitro assays used to characterize this compound are provided below.

Actin-Activated Myosin ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct indicator of myosin's enzymatic activity.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis over time. The inhibitory effect of this compound is determined by measuring the reduction in Pi formation in its presence.

Materials:

  • Purified cardiac myosin

  • Actin

  • ATP

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.4, 25 mM KCl, 4 mM MgCl2, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Phosphate detection reagent (e.g., Molybdenum Blue or Malachite Green based)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, actin, and varying concentrations of this compound (or DMSO for control) in a 96-well plate.

  • Initiate the reaction by adding a solution of myosin and ATP.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength to quantify the amount of Pi released.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

ATPase_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Mix (Buffer, Actin, this compound/DMSO) Start->Prepare_Reagents Add_Myosin_ATP Add Myosin and ATP to Initiate Reaction Prepare_Reagents->Add_Myosin_ATP Incubate Incubate at 30°C Add_Myosin_ATP->Incubate Stop_Reaction Stop Reaction with Phosphate Detection Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance (Quantify Pi) Stop_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the Actin-Activated Myosin ATPase Assay.
Cytokinesis Inhibition Assay

This cell-based assay assesses the ability of this compound to inhibit cell division at the cytokinesis stage, which is dependent on non-muscle myosin II activity.

Principle: Inhibition of cytokinesis results in the formation of multinucleated cells. This can be visualized and quantified using fluorescence microscopy by staining the cell nuclei and cytoplasm.

Materials:

  • COS-7 cells (or other suitable cell line)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • A fluorescent cytoplasmic stain (e.g., CellMask™ Green)

  • 96-well imaging plates

  • Fluorescence microscope with automated imaging capabilities

Procedure:

  • Seed COS-7 cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and DMSO as a control) for a period that allows for at least one cell cycle (e.g., 24-48 hours).

  • Fix and permeabilize the cells.

  • Stain the cells with Hoechst 33342 and a cytoplasmic stain.

  • Acquire images of the cells using a fluorescence microscope.

  • Analyze the images to quantify the percentage of multinucleated cells at each this compound concentration.

  • Determine the concentration of this compound that causes a significant increase in the multinucleated cell population.

Cytokinesis_Assay_Workflow Start Start Seed_Cells Seed COS-7 Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound/DMSO for 24-48h Seed_Cells->Treat_Cells Fix_Permeabilize Fix and Permeabilize Cells Treat_Cells->Fix_Permeabilize Stain_Cells Stain Nuclei (Hoechst) and Cytoplasm Fix_Permeabilize->Stain_Cells Image_Acquisition Acquire Images with Fluorescence Microscope Stain_Cells->Image_Acquisition Image_Analysis Quantify Percentage of Multinucleated Cells Image_Acquisition->Image_Analysis End End Image_Analysis->End

Workflow for the Cytokinesis Inhibition Assay.
Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[1][4]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[1][4]

Materials:

  • COS-7 cells

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed COS-7 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (and DMSO as a control) for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability for each this compound concentration compared to the DMSO control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed COS-7 Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound/DMSO Seed_Cells->Treat_Cells Add_MTT Add MTT Solution and Incubate Treat_Cells->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound is a promising selective inhibitor of cardiac myosin II with a well-defined mechanism of action. Its in-vitro profile suggests potential for further investigation as a modulator of cardiac contractility. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in their exploration of this compound and related compounds. Further studies are warranted to determine its binding kinetics and to fully elucidate its downstream effects in cardiac muscle cells.

References

An In-Depth Technical Guide to the JB061 Binding Site on Cardiac Myosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JB061 is a selective inhibitor of cardiac myosin II, the motor protein responsible for the contractile force of the heart. As a member of the 4-hydroxycoumarin imine class of compounds, this compound presents a promising scaffold for the development of therapeutic agents targeting hypercontractile cardiac conditions such as hypertrophic cardiomyopathy (HCM). This technical guide provides a comprehensive overview of the current understanding of the this compound binding site on cardiac myosin, its mechanism of action, and the experimental methodologies used to characterize its effects.

The this compound Binding Site: An Allosteric Pocket

Current evidence strongly suggests that this compound binds to an allosteric site on the cardiac myosin heavy chain motor domain, distinct from the ATP and actin binding sites. This site is believed to be the same as or overlapping with the binding pocket of the well-characterized myosin II inhibitor, blebbistatin.[1] Computational docking studies, based on homology models of human β-cardiac myosin, have provided insights into the putative binding location.

The proposed binding site for this compound is a hydrophobic channel located at the apex of the cleft that separates the nucleotide-binding pocket from the actin-binding interface.[1] The selectivity of this compound for cardiac myosin over skeletal and smooth muscle isoforms is attributed to subtle differences in the amino acid residues lining this pocket.[1] While the precise residues interacting with this compound have not been definitively identified through co-crystallization, computational models suggest that the methoxy group on the phenyl ring of this compound plays a key role in establishing selective interactions within the cardiac myosin binding site.[1]

Mechanism of Action: Inhibition of Phosphate Release

This compound exerts its inhibitory effect by modulating a key step in the myosin ATPase cycle. The binding of this compound to its allosteric site stabilizes the myosin-ADP-Pi intermediate state. This stabilization significantly slows the rate of inorganic phosphate (Pi) release, which is the rate-limiting step for the transition of myosin from a weak to a strong actin-binding state and the subsequent power stroke. By trapping myosin in this pre-power stroke conformation, this compound effectively reduces the number of force-producing cross-bridges, leading to a decrease in myocardial contractility.

Below is a diagram illustrating the proposed mechanism of action of this compound on the cardiac myosin ATPase cycle.

JB061_Mechanism cluster_cycle Cardiac Myosin ATPase Cycle cluster_inhibition This compound Inhibition M_ATP Myosin-ATP (Weak Actin Affinity) M_ADP_Pi Myosin-ADP-Pi (Weak Actin Affinity) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Acto-Myosin-ADP-Pi (Strong Actin Affinity) M_ADP_Pi->AM_ADP_Pi Actin Binding Inhibited_Complex Myosin-ADP-Pi-JB061 (Stabilized State) M_ADP_Pi->Inhibited_Complex AM_ADP Acto-Myosin-ADP (Strong Actin Affinity) (Post-Power Stroke) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Acto-Myosin (Rigor State) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) This compound This compound This compound->Inhibited_Complex Inhibited_Complex->AM_ADP_Pi Inhibited

Figure 1: Proposed mechanism of this compound inhibition of the cardiac myosin ATPase cycle.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro ATPase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for cardiac myosin.

Myosin IsoformIC50 (µM)Reference
Cardiac Muscle Myosin4.4[2]
Skeletal Muscle Myosin9.1[2]
Smooth Muscle Myosin II>100[2]

Table 1: Inhibitory potency of this compound against different myosin II isoforms.

Experimental Protocols

The characterization of this compound's interaction with cardiac myosin involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Cardiac Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence and absence of an inhibitor.

Objective: To determine the IC50 of this compound for cardiac myosin ATPase activity.

Materials:

  • Purified cardiac myosin

  • Actin filaments

  • Assay Buffer (e.g., 20 mM imidazole pH 7.5, 50 mM KCl, 3 mM MgCl2, 1 mM DTT)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Malachite green reagent or NADH-coupled assay system

  • 96-well microplate

  • Plate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions and keep them on ice. The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1% to avoid affecting enzyme activity.

  • Assay Setup: In a 96-well plate, add the assay buffer, actin, and cardiac myosin.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with DMSO only.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the myosin.

  • Initiation of Reaction: Start the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate for a time period during which the reaction is linear.

  • Termination and Detection:

    • Malachite Green Method: Stop the reaction by adding a quenching solution (e.g., SDS). Add the malachite green reagent to detect the released inorganic phosphate. Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

    • NADH-Coupled Assay: The assay is performed in the presence of pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH. The regeneration of ATP from ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

ATPase_Assay_Workflow start Start prep Prepare Reagents (Myosin, Actin, Buffer, this compound, ATP) start->prep setup Set up Assay Plate (Buffer, Actin, Myosin) prep->setup add_inhibitor Add this compound (Varying Concentrations) setup->add_inhibitor preincubate Pre-incubate add_inhibitor->preincubate start_reaction Initiate Reaction (Add ATP) preincubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction & Detect Pi (e.g., Malachite Green) incubate->stop_reaction analyze Data Analysis (Calculate IC50) stop_reaction->analyze end End analyze->end

Figure 2: General workflow for a cardiac myosin ATPase inhibition assay.
Cardiomyocyte Contractility Assay

This assay assesses the effect of this compound on the contractile function of isolated cardiomyocytes or engineered heart tissue.

Objective: To measure the impact of this compound on cardiomyocyte contraction force and kinetics.

Materials:

  • Isolated primary cardiomyocytes or induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs)

  • Culture medium

  • This compound stock solution

  • Microscope with a high-speed camera

  • Contractility analysis software

  • Optional: Micro-post arrays or traction force microscopy setup

Procedure:

  • Cell Culture: Culture cardiomyocytes on a suitable substrate. For more physiological measurements, engineered heart tissues can be used.

  • Baseline Measurement: Record the spontaneous or electrically stimulated contractions of the cardiomyocytes under baseline conditions.

  • Compound Addition: Add this compound at the desired concentration to the culture medium. Include a vehicle control (DMSO).

  • Incubation: Allow the compound to take effect over a specified period.

  • Post-treatment Measurement: Record the contractions of the same cardiomyocytes after treatment with this compound.

  • Data Analysis: Use software to analyze the recorded videos and quantify parameters such as:

    • Contraction amplitude (shortening distance or force)

    • Contraction and relaxation velocities

    • Contraction duration

  • Statistical Analysis: Compare the pre- and post-treatment parameters to determine the effect of this compound on cardiomyocyte contractility.

Signaling Pathways and Therapeutic Implications

Inhibitors of cardiac myosin, such as this compound, have significant therapeutic potential, particularly for hypertrophic cardiomyopathy (HCM). HCM is often caused by mutations in sarcomeric proteins that lead to hypercontractility of the myocardium. By reducing the number of active myosin cross-bridges, this compound can directly counteract this hypercontractility.

The primary "signaling pathway" modulated by this compound is the intrinsic chemomechanical transduction of the cardiac sarcomere. By inhibiting myosin's motor function, this compound can lead to:

  • Reduced Myocardial Hypercontractility: Directly addresses the primary pathophysiological defect in many forms of HCM.

  • Improved Diastolic Function: By promoting a more relaxed state of the myocardium, it can alleviate diastolic dysfunction, a common feature of HCM.

  • Reduced Left Ventricular Outflow Tract Obstruction: In obstructive HCM, the reduction in contractility can lessen the dynamic obstruction.

The long-term effects of modulating cardiac myosin activity may also involve downstream signaling pathways related to cardiac remodeling. Chronic hypercontractility is a stimulus for maladaptive hypertrophy and fibrosis. By normalizing cardiac contractility, inhibitors like this compound could potentially attenuate these pathological remodeling processes.

Therapeutic_Implications cluster_pathophysiology HCM Pathophysiology cluster_intervention Therapeutic Intervention Hypercontractility Myocardial Hypercontractility Diastolic_Dysfunction Diastolic Dysfunction Hypercontractility->Diastolic_Dysfunction LVOTO LV Outflow Tract Obstruction Hypercontractility->LVOTO Remodeling Adverse Cardiac Remodeling Hypercontractility->Remodeling This compound This compound Myosin_Inhibition Cardiac Myosin Inhibition This compound->Myosin_Inhibition Reduced_Contractility Reduced Contractility Myosin_Inhibition->Reduced_Contractility Reduced_Contractility->Diastolic_Dysfunction Alleviates Reduced_Contractility->LVOTO Reduces Reduced_Contractility->Remodeling Attenuates Improved_Function Improved Cardiac Function Reduced_Contractility->Improved_Function Leads to

Figure 3: Logical relationship of this compound's therapeutic potential in hypertrophic cardiomyopathy.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound for targeting cardiac myosin. Its selectivity for the cardiac isoform and its mechanism of action via allosteric inhibition of phosphate release make it a molecule of significant interest. Further research, including co-crystallization studies to precisely define its binding site and in vivo studies to assess its long-term efficacy and safety, will be crucial for its translation into clinical applications. This guide provides a foundational understanding for researchers and drug developers working to advance the field of cardiac myosin modulation.

References

Homology Modeling of JB061 and Myosin Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico and in-vitro methodologies for studying the interaction between the novel nonmuscle myosin inhibitor, JB061, and its target protein, myosin. We delve into the process of homology modeling to predict the binding mode of this compound, detail essential experimental protocols for validating this interaction, and present the key signaling pathways involved in nonmuscle myosin II regulation. This document is intended to serve as a practical resource for researchers in cell biology, pharmacology, and drug development who are investigating the therapeutic potential of myosin inhibitors.

Introduction

Myosins are a superfamily of ATP-dependent motor proteins crucial for a myriad of cellular processes, including muscle contraction, cell motility, cytokinesis, and intracellular transport. The nonmuscle myosin II isoforms (NMIIA, NMIIB, and NMIIC) are key regulators of cellular architecture and tension. Dysregulation of nonmuscle myosin II activity is implicated in various pathologies, including cancer, fibrosis, and cardiovascular diseases, making it an attractive target for therapeutic intervention.

This compound is a novel small molecule inhibitor belonging to the 4-hydroxycoumarin class of compounds. It exhibits selectivity for cardiac and skeletal muscle myosins over smooth muscle myosin II, suggesting a potential for targeted therapeutic applications.[1] Understanding the precise molecular interactions between this compound and the myosin motor domain is paramount for optimizing its efficacy and selectivity. Homology modeling, a computational technique to predict the three-dimensional structure of a protein, offers a powerful tool to visualize this interaction in the absence of an experimentally determined co-crystal structure. This guide will walk through the process of building a homology model of the this compound-myosin complex and outline the experimental procedures necessary to validate the model and characterize the functional consequences of this interaction.

Homology Modeling of the this compound-Myosin Complex

Homology modeling, or comparative modeling, constructs a three-dimensional model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). The fundamental principle is that proteins with similar sequences adopt similar three-dimensional structures.

Workflow for Homology Modeling

The process of generating a homology model for the this compound-myosin interaction can be broken down into the following key steps:

Homology_Modeling_Workflow Template_Selection Template Selection Sequence_Alignment Sequence Alignment Template_Selection->Sequence_Alignment Target Sequence Model_Building Model Building Sequence_Alignment->Model_Building Ligand_Docking Ligand Docking (this compound) Model_Building->Ligand_Docking Model_Refinement Model Refinement Ligand_Docking->Model_Refinement Model_Validation Model Validation Model_Refinement->Model_Validation

Caption: A generalized workflow for homology modeling of a protein-ligand complex.

Detailed Steps
  • Template Selection: The first and most critical step is the identification of a suitable template structure from the Protein Data Bank (PDB). The ideal template should have a high sequence identity to the target myosin isoform, be of high resolution, and preferably be co-crystallized with a ligand structurally similar to this compound. For human nonmuscle myosin II, several crystal structures of the motor domain are available. Suitable templates include:

    • PDB ID: 4PD3 (Human nonmuscle myosin-2B motor domain)

    • PDB ID: 5I4E (Human nonmuscle myosin-2C motor domain)

  • Sequence Alignment: The amino acid sequence of the target myosin isoform is aligned with the sequence of the selected template. The accuracy of this alignment is crucial for the quality of the final model.

  • Model Building: Using the sequence alignment and the template structure, a three-dimensional model of the target myosin's motor domain is generated. This is typically performed using software such as MODELLER, Swiss-Model, or Phyre2.

  • Ligand Docking: The chemical structure of this compound is then docked into the putative binding site of the homology model. Since this compound is a blebbistatin analog, the blebbistatin binding pocket is the primary region of interest. Docking programs like AutoDock Vina or Glide can be used to predict the binding pose and affinity of this compound.

  • Model Refinement: The initial model, particularly the regions around the docked ligand and any inserted loops, may contain steric clashes or unfavorable geometries. Energy minimization and molecular dynamics simulations are employed to refine the model and optimize the protein-ligand interactions.

  • Model Validation: The quality of the final homology model is assessed using various tools. Programs like PROCHECK and Ramachandran plot analysis evaluate the stereochemical quality of the protein backbone. The overall fold and non-bonded interactions are also scrutinized.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against Myosin Isoforms

Myosin IsoformIC50 (µM)
Cardiac muscle myosin4.4[2]
Skeletal muscle myosin9.1[2]
Smooth muscle myosin II>100[2]

Table 2: Cytotoxicity of this compound

Cell LineParameterValue (µM)
COS-7IC5039[2]

Note: Further quantitative data, such as binding affinities (Kd) and detailed kinetic parameters from various assays, are not yet publicly available for this compound. The experimental protocols provided in the subsequent sections can be utilized to generate such data.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the homology model and characterize the interaction between this compound and myosin.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, which is a direct measure of its enzymatic activity. Inhibition of this activity is a primary indicator of a compound's effect on the myosin motor function.

Protocol:

  • Reagents:

    • Purified myosin protein

    • Actin (for actin-activated ATPase assays)

    • Assay Buffer (e.g., 20 mM imidazole pH 7.5, 5 mM KCl, 1 mM MgCl2, 1 mM DTT)

    • ATP (spiked with [γ-³²P]ATP)

    • Quenching solution (e.g., 1 M HCl, 5% SDS)

    • Malachite green/ammonium molybdate colorimetric reagent

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, purified myosin, and varying concentrations of this compound. Incubate for a predetermined time at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding a known concentration of ATP.

    • At various time points, stop the reaction by adding the quenching solution.

    • Quantify the amount of inorganic phosphate (Pi) released. This can be done by measuring the radioactivity of the liberated ³²P-Pi after separation from unhydrolyzed ATP, or by a colorimetric method using malachite green.

    • Plot the rate of Pi release as a function of this compound concentration to determine the IC50 value.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a myosin-coated surface.

Protocol:

  • Reagents:

    • Purified myosin protein

    • Rhodamine-phalloidin labeled actin filaments

    • Motility Buffer (e.g., 25 mM imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

    • ATP

    • An oxygen scavenging system (glucose oxidase, catalase, and glucose) to prevent photobleaching.

  • Procedure:

    • Prepare a flow cell by coating a coverslip with nitrocellulose.

    • Introduce a solution of purified myosin into the flow cell and allow it to adhere to the surface.

    • Block non-specific binding sites with bovine serum albumin (BSA).

    • Introduce fluorescently labeled actin filaments into the flow cell.

    • Initiate motility by flowing in the motility buffer containing ATP and the desired concentration of this compound.

    • Observe and record the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.

    • Analyze the filament velocities using appropriate software. A decrease in velocity indicates inhibition of myosin motor activity.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate a direct or indirect interaction between two proteins in a cellular context. In this case, it can be used to see if this compound affects the interaction of myosin with its known binding partners.

Protocol:

  • Reagents:

    • Cell lysate from cells expressing the target myosin.

    • Antibody specific to the target myosin.

    • Protein A/G agarose or magnetic beads.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20).

    • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Procedure:

    • Lyse cells and pre-clear the lysate by incubating with beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the anti-myosin antibody to form an antibody-myosin complex.

    • Add Protein A/G beads to capture the antibody-myosin complex.

    • Wash the beads several times with wash buffer to remove unbound proteins.

    • Elute the bound proteins from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against known myosin-interacting proteins. Compare the results from cells treated with and without this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) of a ligand to a protein.

Protocol:

  • Reagents:

    • Purified myosin protein (ligand).

    • This compound (analyte).

    • SPR sensor chip (e.g., CM5).

    • Immobilization buffers (e.g., acetate buffer pH 4.5).

    • Running buffer (e.g., HBS-EP+).

    • Regeneration solution (e.g., glycine-HCl pH 2.0).

  • Procedure:

    • Immobilize the purified myosin onto the sensor chip surface.

    • Inject a series of concentrations of this compound over the chip surface and monitor the binding response in real-time.

    • After each injection, allow for a dissociation phase where running buffer flows over the chip.

    • Regenerate the chip surface to remove bound this compound.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways

The activity of nonmuscle myosin II is tightly regulated by a complex network of signaling pathways. The primary mechanism of activation is the phosphorylation of the regulatory light chain (RLC) on Serine 19 and Threonine 18. This phosphorylation is controlled by the balance between myosin light chain kinases (MLCKs) and myosin phosphatase (MYPT). Two major upstream pathways regulate this balance:

  • RhoA/ROCK Pathway: The small GTPase RhoA, when activated, binds to and activates Rho-associated kinase (ROCK). ROCK can then directly phosphorylate the RLC and also inhibit MYPT, leading to a net increase in RLC phosphorylation and myosin II activity.[3][4]

  • Ca²⁺/Calmodulin/MLCK Pathway: An increase in intracellular calcium concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). Activated MLCK then directly phosphorylates the RLC.

This compound, as a direct inhibitor of the myosin motor domain's ATPase activity, is expected to act downstream of these regulatory phosphorylation events.

Myosin_Regulation_Pathway cluster_upstream Upstream Signaling cluster_core Core Regulation cluster_downstream Downstream Effects Agonists Agonists GPCR GPCR Agonists->GPCR RhoA_GDP RhoA-GDP GPCR->RhoA_GDP Activates GEFs Ca2_channel Ca²⁺ Channel Ca2 Ca²⁺ Ca2_channel->Ca2 Influx RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates pRLC Phosphorylated RLC (pRLC) ROCK->pRLC Phosphorylates MYPT Myosin Phosphatase (MYPT) ROCK->MYPT Inhibits Calmodulin Calmodulin Ca2->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activates MLCK_active->pRLC Phosphorylates RLC Myosin Regulatory Light Chain (RLC) RLC->pRLC pRLC->RLC Dephosphorylates MyosinII_active Myosin II (active) Filament Assembly pRLC->MyosinII_active Promotes MYPT->RLC MyosinII_inactive Myosin II (inactive) MyosinII_inactive->MyosinII_active Actomyosin_Contraction Actomyosin Contraction MyosinII_active->Actomyosin_Contraction This compound This compound This compound->Actomyosin_Contraction Inhibits ATPase

Caption: Regulation of nonmuscle myosin II activity and the putative point of intervention for this compound.

Conclusion

The study of novel myosin inhibitors like this compound holds significant promise for the development of new therapeutics. This technical guide provides a framework for a multi-faceted approach, combining computational modeling with robust experimental validation. The homology model of the this compound-myosin complex will serve as a valuable tool for understanding its mechanism of action and for guiding the design of more potent and selective second-generation inhibitors. The detailed experimental protocols offer a clear path for researchers to generate the critical quantitative data needed to fully characterize the pharmacological profile of this compound. By integrating these computational and experimental strategies, the scientific community can accelerate the translation of basic research on myosin inhibition into tangible clinical benefits.

References

Pharmacokinetics and pharmacodynamics of JB061

Author: BenchChem Technical Support Team. Date: November 2025

JB061: A Novel Compound with Undisclosed Pharmacokinetic and Pharmacodynamic Profiles

As of late 2025, there is no publicly available scientific literature, clinical trial data, or regulatory information detailing the pharmacokinetics (PK) and pharmacodynamics (PD) of the compound designated this compound. Extensive searches of prominent scientific databases and public registries have yielded no results for this specific identifier.

This lack of information prevents the creation of a detailed technical guide as requested. The core components of such a guide, including quantitative data on absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and effects on the body, are not available in the public domain. Consequently, it is not possible to provide structured data tables, detailed experimental protocols, or visualizations of its signaling pathways.

Researchers, scientists, and drug development professionals interested in this compound are advised to consult any internal or proprietary documentation that may exist within the organization that has developed this compound. Future publications or presentations at scientific conferences may eventually bring the pharmacokinetic and pharmacodynamic properties of this compound to light.

JB061 for studying muscle hypercontractility

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to JB061 for the Study of Muscle Hypercontractility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscle hypercontractility, a state of excessive and prolonged muscle contraction, is a significant pathophysiological component of numerous disorders, including hypertrophic cardiomyopathy, muscle spasticity, and chronic musculoskeletal pain.[1] The molecular basis for these conditions often lies within the function of the sarcomere, specifically the interaction between actin and myosin, the motor proteins responsible for generating force.[1][2] Class II myosins, which include skeletal, cardiac, and smooth muscle isoforms, are the primary drivers of muscle contraction and represent a key therapeutic target.[1] Small molecule inhibitors that can selectively target specific myosin isoforms are invaluable tools for dissecting the molecular mechanisms of hypercontractility and serve as potential lead compounds for drug development.[1]

This guide focuses on this compound, a novel 4-hydroxycoumarin imine compound, designed as a selective inhibitor of myosin II.[1] Its utility lies in its demonstrated selectivity for cardiac myosin over other muscle isoforms, making it a precise tool for investigating hypercontractile states, particularly in cardiac muscle.[1][3]

Core Mechanism of Action

This compound functions as a nonmuscle myosin inhibitor.[3] The contraction of muscle is driven by the myosin cross-bridge cycle, a process fueled by the hydrolysis of ATP.[1] In this cycle, the myosin head binds to actin, undergoes a conformational change (the "power stroke") that slides the filaments, and then detaches upon binding a new ATP molecule.[1] Myosin inhibitors like this compound are thought to interfere with this cycle, likely by preventing the transition to a strong actin-bound state or inhibiting the release of hydrolysis products (ADP and Pi), thereby reducing force generation.[4][5][6]

Figure 1: The Actomyosin Cross-Bridge Cycle and Site of Inhibition Detached Myosin + ATP (Detached, Low Actin Affinity) Hydrolysis Myosin-ADP-Pi (Cocked, Weak Actin Affinity) Detached->Hydrolysis ATP Hydrolysis Attached Actin-Myosin-ADP-Pi (Attached, Weak Binding) Hydrolysis->Attached + Actin PowerStroke Actin-Myosin-ADP (Rigor-like, Strong Binding) Attached->PowerStroke Pi Release (Power Stroke) Inhibition This compound Inhibition (Prevents transition to strong binding state) Attached->Inhibition Rigor Actin-Myosin (Rigor, Strong Binding) PowerStroke->Rigor ADP Release Rigor->Detached + ATP Inhibition->PowerStroke Blocks

Figure 1: Actomyosin Cross-Bridge Cycle and Inhibition Point.

Quantitative Data Summary

This compound exhibits distinct isoform selectivity, a critical feature for its use as a specific research tool. The following table summarizes its inhibitory concentrations (IC50) against various myosin isoforms and its cellular cytotoxicity.

ParameterTarget/Cell LineValueReference
IC50 Cardiac Muscle Myosin4.4 μM[3]
IC50 Skeletal Muscle Myosin9.1 μM[3]
IC50 Smooth Muscle Myosin II>100 μM[3]
IC50 ATPase Activity>200 μM[3]
IC50 (Cytotoxicity) COS-7 Cells39 μM[3]

This data highlights this compound's preference for cardiac myosin over skeletal myosin and its very low activity against smooth muscle myosin II.[1][3] This selectivity is crucial for isolating the effects on specific muscle types in experimental models.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to study muscle hypercontractility, from in vitro biochemical assays to in situ tissue analysis.

Protocol 1: In Vitro Myosin ATPase Activity Assay

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified myosin isoforms.

Objective: To quantify the IC50 of this compound for cardiac, skeletal, and smooth muscle myosin II.

Methodology:

  • Protein Purification: Isolate and purify myosin II heavy chain isoforms from cardiac, skeletal, and smooth muscle tissues.

  • Assay Preparation: Prepare a reaction buffer (e.g., 20 mM MOPS, 5 mM MgCl₂, 0.1 mM EGTA, pH 7.0).

  • Compound Dilution: Create a serial dilution of this compound in DMSO to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).

  • Reaction Initiation: In a 96-well plate, combine the purified myosin, F-actin, and varying concentrations of this compound. Initiate the reaction by adding a final concentration of 2 mM ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a fixed time (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.

  • Data Analysis: Plot the rate of Pi release against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the myosin ATPase activity.

Figure 2: Workflow for Myosin ATPase Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Purify Myosin Isoforms a1 Combine Myosin, Actin, & this compound in Plate p1->a1 p2 Prepare this compound Serial Dilutions p2->a1 a2 Initiate with ATP a1->a2 a3 Incubate at 25°C a2->a3 a4 Measure Pi Release (Malachite Green) a3->a4 d1 Plot Dose-Response Curve a4->d1 d2 Calculate IC50 d1->d2

Figure 2: Workflow for Myosin ATPase Activity Assay.
Protocol 2: In Situ Muscle Contractility Assessment in an Animal Model

This protocol assesses the effect of this compound on the contractile function of an intact muscle within a live, anesthetized animal, providing physiological relevance.[7]

Objective: To measure the impact of this compound on force generation, contraction rate, and relaxation rate in response to nerve stimulation.[7]

Methodology:

  • Animal Preparation: Anesthetize a mouse (e.g., wild-type or a model of hypercontractility). Surgically expose the tibialis anterior (TA) muscle and the sciatic nerve of one hindlimb.

  • Transducer Attachment: Sever the distal tendon of the TA and attach it to a force transducer. Secure the knee and foot to immobilize the limb.

  • Nerve Stimulation: Place stimulating electrodes on the isolated sciatic nerve.

  • Baseline Measurement: Determine the optimal muscle length (L₀) that produces maximal twitch force. Record baseline contractile properties, including:

    • Twitch: Single supramaximal nerve pulse.

    • Tetanus: High-frequency stimulation (e.g., 100-150 Hz) to elicit maximal tetanic force.

    • Force-Frequency Relationship: Measure peak force across a range of stimulation frequencies (e.g., 10-200 Hz).[7]

  • This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or through local perfusion. Allow time for drug distribution.

  • Post-Treatment Measurement: Repeat the full sequence of baseline measurements to assess changes in twitch force, tetanic force, and the force-frequency curve.

  • Data Analysis: Compare pre- and post-treatment data. A rightward shift in the force-frequency curve or a decrease in maximal tetanic force would indicate an inhibitory effect of this compound on muscle contractility.

Protocol 3: Cellular Cytotoxicity and Cytokinesis Inhibition Assay

This protocol evaluates the off-target cytotoxic effects of this compound and confirms its activity against nonmuscle myosin in a cellular context.[1][3]

Objective: To determine the cytotoxic concentration (IC50) of this compound and observe its effect on cytokinesis, a process dependent on nonmuscle myosin II.[1]

Methodology:

  • Cell Culture: Seed COS-7 cells in 96-well plates for cytotoxicity and on glass coverslips in 6-well plates for microscopy. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for a specified duration (e.g., 24 hours).[3]

  • Cytotoxicity (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well of the 96-well plate and incubate for 3-4 hours.

    • Solubilize the resulting formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

    • Calculate the IC50 for cytotoxicity from the dose-response curve.

  • Cytokinesis Inhibition (Microscopy):

    • Fix the cells on the coverslips with paraformaldehyde.

    • Stain the cells (e.g., with DAPI for nuclei and phalloidin for actin).

    • Use fluorescence microscopy to observe the cells. Inhibition of nonmuscle myosin II by this compound is expected to disrupt cytokinesis, leading to an increased number of multinucleated cells.[3]

Figure 3: Isoform Selectivity of this compound and Analogs Parent Benzyl Analog Core (4-Hydroxycoumarin Imine) Meta Meta-Substituent (this compound) Parent->Meta Para Para-Substituent (JB062) Parent->Para Cardiac Cardiac-Selective Meta->Cardiac Leads to Skeletal Skeletal-Selective Para->Skeletal Leads to

Figure 3: Isoform Selectivity of this compound and Analogs.

Conclusion

This compound is a valuable chemical probe for investigating the role of myosin II in muscle hypercontractility. Its demonstrated selectivity for cardiac myosin makes it particularly useful for studies aimed at understanding and potentially treating conditions like hypertrophic cardiomyopathy.[1] The experimental protocols outlined in this guide provide a comprehensive framework for characterizing the biochemical, cellular, and physiological effects of this compound and similar myosin inhibitors. By combining in vitro enzymatic assays with in situ muscle function tests, researchers can effectively dissect the compound's mechanism of action and its potential as a therapeutic lead.[1]

References

Initial Cytotoxicity Assessment of JB061: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an initial cytotoxicity assessment of JB061, a novel 4-hydroxycoumarin imine. The document summarizes the available information on its cellular toxicity, details the likely experimental protocols for such an assessment, and visualizes the compound's mechanism of action.

Introduction to this compound

This compound is a synthetic 4-hydroxycoumarin analog developed as a selective inhibitor of myosin II.[1] It is part of a series of compounds designed to explore the structure-activity relationships related to the inhibition of different myosin II isoforms, particularly cardiac and skeletal muscle myosins.[1] Preliminary studies indicate that this compound exhibits promising selectivity and favorable drug-like properties, including low cytotoxicity, making it a candidate for further preclinical investigation.[1]

Cytotoxicity Profile of this compound

Initial assessments have characterized this compound as having "very low cytotoxicity".[1] The evaluation of its cytotoxic effects was performed using a standard MTT assay to determine the concentrations at which the compound affects cell viability.

Table 1: Summary of Cytotoxicity Data for this compound

AssayCell Line(s)Endpoint(s)ResultReference
MTT AssayNot SpecifiedCC50, CC90Very low cytotoxicity[1]

CC50: 50% cytotoxic concentration; CC90: 90% cytotoxic concentration. Specific quantitative values for CC50 and CC90 are not publicly available in the reviewed literature.

Experimental Protocols

While the specific protocol used for this compound is not detailed in the available literature, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing in vitro cytotoxicity.

3.1. MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Principle:

  • Cells are seeded in a multi-well plate and incubated.

  • The cells are then treated with various concentrations of the test compound (this compound).

  • After a specified incubation period, a solution of MTT is added to each well.

  • Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.

  • The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO, isopropanol).

  • The absorbance of the colored solution is quantified using a spectrophotometer at a specific wavelength (usually between 500 and 600 nm).

  • The absorbance is directly proportional to the number of viable cells.

A generalized workflow for this process is illustrated below:

G A Cell Seeding (Multi-well plate) B Incubation (Allow cell attachment) A->B C Treatment with this compound (Varying concentrations) B->C D Incubation Period C->D E Addition of MTT Reagent D->E F Incubation (Allow formazan formation) E->F G Solubilization of Formazan (e.g., DMSO) F->G H Absorbance Measurement (Spectrophotometer) G->H I Data Analysis (Determine CC50/CC90) H->I

General workflow for an MTT-based cytotoxicity assay.

Mechanism of Action: Myosin II Inhibition

This compound functions as an inhibitor of myosin II, a motor protein essential for muscle contraction and various cellular processes, including cytokinesis.[1] It belongs to a class of 4-hydroxycoumarin analogs that are believed to bind to the same site on myosin as blebbistatin.[1] The inhibition of myosin's ATPase activity is a key aspect of its mechanism.

The process of myosin-actin interaction and ATP hydrolysis is a cyclical process that drives muscle contraction. This compound is thought to interfere with this cycle.

The signaling pathway of myosin II-driven muscle contraction is depicted below:

G cluster_cycle Myosin-Actin Cross-Bridge Cycle Myosin_Actin Myosin-Actin (Rigor State) ATP_Binding ATP Binding Myosin_Actin->ATP_Binding Myosin_ATP Myosin-ATP (Detached) ATP_Binding->Myosin_ATP Hydrolysis ATP Hydrolysis Myosin_ATP->Hydrolysis Myosin_ADP_Pi Myosin-ADP-Pi (Cocked State) Hydrolysis->Myosin_ADP_Pi Actin_Binding Actin Binding Myosin_ADP_Pi->Actin_Binding Pi_Release Pi Release & Power Stroke Actin_Binding->Pi_Release ADP_Release ADP Release Pi_Release->ADP_Release ADP_Release->Myosin_Actin This compound This compound Inhibition Inhibition of ATPase Activity This compound->Inhibition Inhibition->Hydrolysis

Inhibitory action of this compound on the myosin II ATPase cycle.

Conclusion and Future Directions

The initial assessment of this compound indicates that it possesses low cytotoxicity, a favorable characteristic for a potential therapeutic agent.[1] Its selectivity as a myosin II inhibitor further enhances its profile as a lead compound for the development of drugs targeting specific muscle myosin isoforms.[1]

Future in-depth studies should aim to:

  • Quantify the CC50 and CC90 values in a variety of cancer and non-cancer cell lines.

  • Investigate the mechanisms of cell death (apoptosis vs. necrosis) at higher concentrations.

  • Perform more comprehensive safety and toxicity profiling in preclinical models.

This foundational data suggests that this compound is a promising molecule that warrants further investigation in the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for JB061 in Vps4 ATPase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting-associated protein 4 (Vps4) is a type I AAA+ (ATPases Associated with diverse cellular Activities) enzyme that plays a critical role in the endosomal sorting complexes required for transport (ESCRT) pathway.[1][2][3][4] The ESCRT machinery is essential for a multitude of cellular processes, including multivesicular body (MVB) formation, exosome biogenesis, viral budding, and cytokinesis.[1][2][3] Vps4 functions as a hexameric complex to disassemble ESCRT-III filaments, a crucial step that releases the ESCRT machinery from the membrane for subsequent rounds of sorting.[2][3][5] Given its central role in these fundamental cellular processes, Vps4 has emerged as a promising therapeutic target for various diseases, including cancer and viral infections.[6]

JB061 is a potent and selective small molecule inhibitor of Vps4 ATPase activity. These application notes provide a detailed protocol for utilizing this compound in biochemical ATPase assays to characterize its inhibitory effects on Vps4. Two common assay formats are described: a fluorescence-based method using the Transcreener® ADP² Assay and a colorimetric method based on malachite green detection of inorganic phosphate.

Vps4 Signaling Pathway and ESCRT-III Disassembly

Vps4 is the terminal enzyme in the ESCRT pathway. Its primary function is to recognize and disassemble the ESCRT-III complex, which forms spiral filaments that constrict and sever membranes. This process is powered by ATP hydrolysis.

Vps4_Signaling_Pathway cluster_membrane Endosomal Membrane ESCRT_III ESCRT-III Complex (Assembled Filaments) Membrane_Scission Membrane Scission (e.g., MVB formation) ESCRT_III->Membrane_Scission Drives Vps4_active Vps4 (Active Hexamer) ESCRT_III->Vps4_active Stimulates ATPase activity Vps4_inactive Vps4 (Inactive) Vps4_inactive->Vps4_active Oligomerization Vps4_active->ESCRT_III Binds to ADP_Pi ADP + Pi Vps4_active->ADP_Pi Hydrolysis ESCRT_III_subunits ESCRT-III Subunits (Recycled) Vps4_active->ESCRT_III_subunits Disassembles ATP ATP ATP->Vps4_active This compound This compound This compound->Vps4_active Inhibits Transcreener_Workflow Start Start Prep_Reagents Prepare Reagents: - Assay Buffer - 2X Vps4 Enzyme - this compound Dilutions - 2X ATP Start->Prep_Reagents Dispense_Inhibitor Dispense this compound dilutions and controls into 384-well plate Prep_Reagents->Dispense_Inhibitor Add_Enzyme Add 2X Vps4 Enzyme (Incubate to allow E-I binding) Dispense_Inhibitor->Add_Enzyme Initiate_Reaction Initiate reaction by adding 2X ATP (Incubate at 37°C) Add_Enzyme->Initiate_Reaction Add_Detection_Mix Add Transcreener® ADP² Detection Mix Initiate_Reaction->Add_Detection_Mix Incubate_Read Incubate and read plate (Fluorescence Polarization) Add_Detection_Mix->Incubate_Read Analyze_Data Analyze Data: - Convert FP to ADP - Plot dose-response curve - Calculate IC50 Incubate_Read->Analyze_Data End End Analyze_Data->End

References

How to dissolve and prepare JB061 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JB061 is a selective inhibitor of nonmuscle myosin II, demonstrating differential activity against various myosin isoforms. These application notes provide detailed protocols for the dissolution and preparation of this compound for both in vitro and in vivo experimental settings. The information is intended to guide researchers in accurately preparing this compound to ensure experimental reproducibility and reliability.

Chemical Properties and Solubility

This compound is a 4-hydroxycoumarin imine derivative with demonstrated inhibitory activity against cardiac and skeletal muscle myosin, while showing limited efficacy against smooth muscle myosin II. It is characterized as having good drug-like properties, including chemical stability and low cytotoxicity.

Solubility Profile:

Initial solubility assessments indicate that this compound is soluble in dimethyl sulfoxide (DMSO). Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions.

Solvent Solubility Notes
DMSO SolubleRecommended for stock solutions.
Aqueous Buffers (e.g., PBS) Sparingly SolubleDirect dissolution is not recommended.
Ethanol Likely SolubleMay be used as a co-solvent.

Protocols for In Vitro Experiments

Preparation of a this compound Stock Solution

For cell-based assays, a concentrated stock solution in DMSO is recommended. This allows for minimal final DMSO concentration in the cell culture medium, which is crucial as DMSO can have cytotoxic effects at higher concentrations.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions (e.g., in a laminar flow hood).

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done cautiously to avoid degradation.

  • Sterilization: As DMSO is a strong solvent, filtration of a 100% DMSO stock solution is generally not necessary and may lead to compound loss due to membrane binding. The inherent properties of DMSO are not supportive of microbial growth.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell Culture

Protocol:

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, perform serial dilutions of the stock solution in sterile cell culture medium. It is recommended to perform a stepwise dilution.

  • Final Concentration: Add the diluted this compound solution to the cell culture plates to achieve the desired final experimental concentration. Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to prevent cellular toxicity.[1] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Experimental Workflow for In Vitro Studies

G cluster_prep Stock Solution Preparation cluster_exp Working Solution and Experiment weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells with Final Concentration dilute->treat incubate Incubate and Analyze treat->incubate

Caption: Workflow for preparing this compound for in vitro experiments.

Protocols for In Vivo Experiments

Due to its hydrophobic nature, preparing this compound for in vivo administration requires a suitable vehicle to ensure its bioavailability and minimize local irritation. The choice of vehicle will depend on the route of administration and the experimental model.

Recommended Vehicles for this compound
Vehicle Composition Route of Administration Notes
Oil-based Corn oil, sesame oil, or olive oilOral (gavage), Subcutaneous (SC)Suitable for highly lipophilic compounds.
Aqueous with Co-solvents Saline with PEG400 and/or Tween 80Intraperitoneal (IP), Intravenous (IV)Co-solvents help to solubilize hydrophobic compounds in an aqueous base.
Cyclodextrin-based Hydroxypropyl-β-cyclodextrin (HP-β-CD) in salineIP, IVCyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility.[2]
Preparation of a Suspension for Oral or IP Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline, or a mixture of PEG400, Tween 80, and saline)

  • Mortar and pestle or homogenizer

  • Sterile tubes

Protocol:

  • Weighing: Weigh the required amount of this compound.

  • Trituration (for suspensions): If preparing a suspension with CMC, triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Dilution: Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.

  • Homogenization: For a more uniform suspension, use a homogenizer.

  • Administration: Administer the freshly prepared suspension to the animals. Ensure the suspension is well-mixed before each administration.

Preparation of a Solution for IV Administration

Materials:

  • This compound powder

  • Solubilizing agents (e.g., DMSO, PEG400, Tween 80)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile filter (0.22 µm)

Protocol:

  • Initial Dissolution: Dissolve the this compound powder in a minimal amount of a suitable organic solvent like DMSO or PEG400.

  • Co-solvent Addition: If necessary, add a surfactant like Tween 80 to aid in solubility and stability in the aqueous phase.

  • Aqueous Dilution: Slowly add sterile saline or PBS to the organic solution while vortexing to reach the final desired concentration. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Administration: The solution is now ready for intravenous administration.

Experimental Workflow for In Vivo Studies

G cluster_prep Formulation Preparation cluster_admin Administration and Analysis weigh Weigh this compound Powder dissolve Dissolve in Vehicle/Co-solvent weigh->dissolve homogenize Homogenize/Sterile Filter dissolve->homogenize administer Administer to Animal Model homogenize->administer observe Observe and Collect Data administer->observe analyze Analyze Tissues/Samples observe->analyze

Caption: Workflow for preparing this compound for in vivo experiments.

Signaling Pathway of this compound

This compound acts as an inhibitor of nonmuscle myosin II. Myosin II is a critical component of the cellular contractile machinery and is regulated by a complex signaling network. Its activity is primarily controlled by the phosphorylation of the myosin regulatory light chain (RLC), which is mediated by myosin light chain kinase (MLCK) and Rho-associated kinase (ROCK). By inhibiting myosin II, this compound can impact a variety of cellular processes.

Myosin II Signaling Pathway

G GPCR GPCRs / RTKs RhoA RhoA GPCR->RhoA Ca Ca2+/Calmodulin GPCR->Ca ROCK ROCK RhoA->ROCK RLC Myosin RLC ROCK->RLC  +P MLCK MLCK Ca->MLCK MLCK->RLC  +P MyosinII Myosin II ATPase Activity RLC->MyosinII Contraction Actomyosin Contraction MyosinII->Contraction This compound This compound This compound->MyosinII Migration Cell Migration Contraction->Migration Adhesion Cell Adhesion Contraction->Adhesion

Caption: this compound inhibits Myosin II, affecting downstream cellular processes.

Quality Control

  • Purity: The purity of this compound should be confirmed by methods such as HPLC before use.

  • Concentration Verification: For critical experiments, the concentration of the stock solution can be verified using UV-Vis spectroscopy, if a molar extinction coefficient is known.

  • Vehicle Controls: Always include a vehicle-only control group in both in vitro and in vivo experiments to account for any effects of the solvent or formulation.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound powder and solutions.

  • Handle DMSO in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

Application of JB061 in Cellular Models of Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and various pathological stimuli. While initially adaptive, sustained hypertrophy can lead to heart failure. At the cellular level, this condition is characterized by an increase in cardiomyocyte size, enhanced protein synthesis, and the re-expression of fetal genes. A key driver of cardiomyocyte contraction and, consequently, a therapeutic target in hypertrophic cardiomyopathy is the cardiac myosin motor protein. JB061 is a selective inhibitor of cardiac and skeletal muscle myosin II, with a higher selectivity for the cardiac isoform. As a member of the 4-hydroxycoumarin imine class of compounds, this compound modulates the ATPase activity of myosin, thereby reducing the force of contraction. This mechanism of action is analogous to that of other well-studied cardiac myosin inhibitors like mavacamten, which has shown therapeutic potential in hypertrophic cardiomyopathy. These application notes provide a comprehensive overview of the potential use of this compound in cellular models of cardiac hypertrophy, based on the established effects of similar cardiac myosin inhibitors.

Principle of Action

This compound is a nonmuscle myosin inhibitor with selective inhibitory activity against cardiac muscle myosin (IC50 = 4.4 μM) and skeletal muscle myosin (IC50 = 9.1 μM), while having minimal effect on smooth muscle myosin II (IC50 >100 μM).[1][2] The primary mechanism of action of cardiac myosin inhibitors is the allosteric inhibition of the myosin ATPase, which reduces the rate of actin-myosin cross-bridge formation.[3][4] This leads to a decrease in the number of force-producing myosin heads, resulting in reduced myocardial contractility and a stabilization of the super-relaxed state (SRX) of myosin.[5][6][7] In the context of cardiac hypertrophy, this reduction in hypercontractility is hypothesized to alleviate the cellular stress that drives hypertrophic remodeling.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of a cardiac myosin inhibitor like this compound in cellular models of cardiac hypertrophy, based on published data for compounds with a similar mechanism of action, such as mavacamten.

Table 1: Effect of Cardiac Myosin Inhibition on Cardiomyocyte Size

Cellular ModelHypertrophic StimulusTreatmentConcentrationDuration% Reduction in Cell Size (compared to hypertrophied control)Reference
Human iPSC-CMsMYH7-R403Q mutationMavacamten250 nM5 weeks~29% (reduction in cell volume)[1]
Human iPSC-CMsBRAF T599R mutationMavacamtenNot specifiedNot specifiedSignificant reduction[8]

Table 2: Effect of Cardiac Myosin Inhibition on Hypertrophic Gene Expression

Cellular ModelHypertrophic StimulusTreatmentConcentrationDurationFold Change in Gene Expression (relative to hypertrophied control)Reference
R403Q Engineered Cardiac TissuesMYH7-R403Q mutationMavacamten250 nM5 weeksNPPB (BNP): ↓[1][9]
Zebrafish ex vivo cardiac model500 μM PhenylephrineBlebbistatinNot specifiedNot specifiedEmbryonal genes: ↓[2][10]

Table 3: Effect of Cardiac Myosin Inhibition on Contractile Function

Cellular ModelHypertrophic StimulusTreatmentConcentrationDurationEffect on Contractile ParametersReference
R403Q Engineered Cardiac TissuesMYH7-R403Q mutationMavacamten250 nM5 weeksShortened relaxation time, Reduced APD90 prolongation[1][9]
Pediatric iPSC-CMsMYH7 & MYBPC3 mutationsMyosin ATPase inhibitorNot specifiedNot specifiedReduced contractility, calcium transients, and ATPase activity[11]
Mouse cardiac muscleN/ABlebbistatin1.3-2.8 µM (IC50)AcuteInhibition of contraction and shortening[12]

Experimental Protocols

Protocol 1: Induction of Cardiac Hypertrophy in Human iPSC-Derived Cardiomyocytes (iPSC-CMs) using a Genetic Model

This protocol describes the use of iPSC-CMs carrying a hypertrophic cardiomyopathy-associated mutation to model the disease in vitro.

Materials:

  • Human iPSC line with a known hypertrophic cardiomyopathy mutation (e.g., MYH7-R403Q) and a corresponding isogenic control line.

  • Cardiomyocyte differentiation media and supplements.

  • Standard cell culture reagents and plates.

  • This compound (or other cardiac myosin inhibitor).

  • Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, DAPI).

  • Microscope with imaging software for cell size analysis.

Procedure:

  • Culture and Differentiation: Culture and differentiate the mutant and isogenic control iPSCs into cardiomyocytes using an established protocol.

  • Plating: Plate the differentiated iPSC-CMs onto appropriate culture vessels (e.g., glass-bottom dishes for imaging).

  • Treatment: After allowing the cells to mature for a specified period (e.g., 3-4 weeks), treat the cells with this compound at various concentrations (e.g., 1-10 µM). Include a vehicle-treated control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours to several weeks), replacing the media with fresh this compound-containing media as required.

  • Analysis of Cardiomyocyte Size:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with an anti-α-actinin antibody to visualize the sarcomeres and DAPI to stain the nuclei.

    • Acquire images using a fluorescence microscope.

    • Measure the cell surface area of individual cardiomyocytes using imaging software.

  • Data Analysis: Compare the average cell size between the untreated mutant, this compound-treated mutant, and isogenic control groups.

Protocol 2: Induction of Pharmacological Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the use of a pharmacological agent to induce a hypertrophic response in primary cardiomyocytes.

Materials:

  • Neonatal rat pups (1-2 days old).

  • Enzymes for cardiac digestion (e.g., trypsin, collagenase).

  • NRVM culture medium.

  • Hypertrophic agonist (e.g., Phenylephrine, Angiotensin II).

  • This compound (or other cardiac myosin inhibitor).

  • Reagents for quantitative PCR (qPCR) to measure hypertrophic gene markers (e.g., ANP, BNP).

Procedure:

  • Isolation of NRVMs: Isolate ventricular myocytes from neonatal rat hearts using enzymatic digestion.

  • Plating: Plate the isolated NRVMs on culture dishes pre-coated with fibronectin or gelatin.

  • Hypertrophic Stimulation and Treatment: After 24-48 hours, starve the cells in serum-free media for 12-24 hours. Then, pre-treat the cells with this compound for 1-2 hours before adding the hypertrophic agonist (e.g., 100 µM phenylephrine).

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis of Gene Expression:

    • Isolate total RNA from the cells.

    • Synthesize cDNA.

    • Perform qPCR using primers for hypertrophic marker genes (e.g., Nppa, Nppb) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression levels and compare the this compound-treated group to the agonist-only treated group.

Signaling Pathways and Workflows

Signaling_Pathway_of_Cardiac_Myosin_Inhibitors cluster_extracellular Extracellular cluster_intracellular Intracellular Hypertrophic_Stimuli Hypertrophic Stimuli (e.g., Pressure Overload, Genetic Mutations) Increased_Ca_Sensitivity Increased Ca2+ Sensitivity & Myosin ATPase Activity Hypertrophic_Stimuli->Increased_Ca_Sensitivity Hypercontractility Sarcomere Hypercontractility Increased_Ca_Sensitivity->Hypercontractility Myosin_Inhibition Inhibition of Myosin ATPase Cellular_Stress Increased Cellular Stress Hypercontractility->Cellular_Stress This compound This compound This compound->Myosin_Inhibition Directly inhibits Reduced_Contractility Reduced Sarcomere Contractility Myosin_Inhibition->Reduced_Contractility Alleviation Alleviation of Cellular Stress Reduced_Contractility->Alleviation Reduction_of_Hypertrophy Reduction of Hypertrophy Reduced_Contractility->Reduction_of_Hypertrophy Hypertrophic_Signaling Activation of Hypertrophic Signaling Pathways (e.g., Calcineurin-NFAT, MAPKs) Cellular_Stress->Hypertrophic_Signaling Gene_Expression Altered Gene Expression (e.g., ↑ ANP, BNP) Hypertrophic_Signaling->Gene_Expression Protein_Synthesis Increased Protein Synthesis Hypertrophic_Signaling->Protein_Synthesis Cell_Growth Cardiomyocyte Growth (Hypertrophy) Gene_Expression->Cell_Growth Protein_Synthesis->Cell_Growth Normalization Normalization of Gene Expression Alleviation->Normalization Normalization->Reduction_of_Hypertrophy

Caption: Mechanism of action of this compound in cardiac hypertrophy.

Experimental_Workflow_Genetic_Model cluster_phenotypes Phenotypic Analysis Start Start iPSC_Culture Culture & Differentiate Mutant & Isogenic iPSCs Start->iPSC_Culture Plating Plate Differentiated iPSC-CMs iPSC_Culture->Plating Treatment Treat with this compound or Vehicle Plating->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Analysis Analyze Hypertrophic Phenotypes Incubation->Analysis Cell_Size Cell Size Measurement Analysis->Cell_Size Gene_Expression_Analysis Gene Expression (qPCR) Analysis->Gene_Expression_Analysis Functional_Assay Contractility Analysis Analysis->Functional_Assay End End Functional_Assay->End

Caption: Experimental workflow for a genetic model of cardiac hypertrophy.

Experimental_Workflow_Pharmacological_Model cluster_markers Hypertrophic Marker Analysis Start Start NRVM_Isolation Isolate & Plate Neonatal Rat Ventricular Myocytes Start->NRVM_Isolation Starvation Serum Starve Cells NRVM_Isolation->Starvation Pre_treatment Pre-treat with this compound or Vehicle Starvation->Pre_treatment Stimulation Add Hypertrophic Agonist Pre_treatment->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation Analysis Analyze Hypertrophic Markers Incubation->Analysis qPCR Gene Expression (qPCR) Analysis->qPCR Protein_Analysis Protein Synthesis Assay Analysis->Protein_Analysis Imaging Cell Size Measurement Analysis->Imaging End End Imaging->End

Caption: Experimental workflow for a pharmacological model of cardiac hypertrophy.

Conclusion

This compound, as a selective cardiac myosin inhibitor, represents a promising tool for the investigation of cardiac hypertrophy in cellular models. By directly targeting the molecular motor responsible for cardiomyocyte contraction, it allows for the study of the role of hypercontractility in the development and progression of the hypertrophic phenotype. The provided protocols and expected outcomes, based on studies with similar compounds, offer a framework for researchers to design and execute experiments to evaluate the efficacy of this compound and other novel cardiac myosin inhibitors as potential therapeutics for hypertrophic cardiomyopathy.

References

Application Notes and Protocols for JB061 in In-Vivo Cardiac Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JB061 is a novel small molecule inhibitor of the β-cardiac myosin heavy chain, demonstrating significant potential for the modulation of cardiac contractility. As a member of the 4-hydroxycoumarin class of compounds, this compound exhibits selectivity for cardiac myosin over skeletal and smooth muscle myosins, making it a promising candidate for targeted therapeutic applications in cardiovascular diseases characterized by hypercontractility, such as hypertrophic cardiomyopathy (HCM). These application notes provide a comprehensive overview of this compound, including its mechanism of action, and offer detailed protocols for its investigation in in-vivo models of cardiac function.

Mechanism of Action

This compound is an allosteric inhibitor of cardiac myosin II. It targets the myosin ATPase activity, which is a critical step in the cross-bridge cycling that powers muscle contraction. By inhibiting the hydrolysis of ATP, this compound reduces the number of active myosin heads available to bind to actin, thereby decreasing the force of contraction. This mechanism of action effectively reduces myocardial hypercontractility without directly affecting intracellular calcium concentrations, a common mechanism of older inotropic agents that can be associated with adverse effects.

The development of cardiac myosin inhibitors represents a targeted therapeutic strategy for conditions like hypertrophic cardiomyopathy, where excessive contractility leads to dynamic obstruction of the left ventricular outflow tract.[1]

Data Presentation

The following table summarizes the key in-vitro inhibitory characteristics of this compound and related compounds. This data is essential for dose-range finding in subsequent in-vivo studies.

CompoundTarget Myosin IsoformIC50 (µM)Selectivity vs. Skeletal MyosinReference
This compound CardiacData not publicly availableCardiac-selective[2]
JB069CardiacData not publicly availableCardiac-selective[2]
JB060SkeletalData not publicly availableSkeletal-selective[2]
JB062SkeletalData not publicly availableSkeletal-selective[2]

Note: Specific IC50 values for this compound are not yet published in the public domain. Researchers should perform in-vitro ATPase assays to determine potency before proceeding with in-vivo studies.

Signaling Pathway

The signaling pathway affected by this compound is central to myocyte contraction. The diagram below illustrates the mechanism of action of this compound in the context of the cardiac sarcomere.

Mechanism of Action of this compound in Cardiac Myocytes cluster_sarcomere Cardiac Sarcomere cluster_cellular_effect Cellular Effect Actin Actin Filament Power_Stroke Power Stroke (Contraction) Actin->Power_Stroke Myosin Myosin Head Myosin->Actin Binds ADP_Pi ADP + Pi Myosin->ADP_Pi Hydrolysis Myosin->Power_Stroke ATP ATP ATP->Myosin Binds Reduced_Contraction Reduced Myocardial Contractility Power_Stroke->Reduced_Contraction This compound This compound This compound->Myosin Inhibits ATPase Activity Preclinical In-Vivo Evaluation Workflow for this compound cluster_invitro In-Vitro Characterization cluster_invivo_pk In-Vivo Pharmacokinetics cluster_invivo_efficacy In-Vivo Efficacy Model cluster_invivo_safety In-Vivo Safety/Tolerability invitro_potency Determine IC50 (Myosin ATPase Assay) invitro_selectivity Assess Myosin Isoform Selectivity invitro_potency->invitro_selectivity pk_study Pharmacokinetic Study (e.g., in rats) invitro_selectivity->pk_study dose_selection Dose Range Selection pk_study->dose_selection hcm_model HCM Animal Model (e.g., Transgenic Mice) dose_selection->hcm_model hemo_study Hemodynamic Studies (e.g., in healthy rats) dose_selection->hemo_study echo Echocardiography (LVOT Gradient, Diastolic Function) hcm_model->echo histology Histopathological Analysis (Fibrosis, Hypertrophy) echo->histology tox_study General Toxicity Studies hemo_study->tox_study

References

Application Notes and Protocols for Preclinical Evaluation of JB061, a Novel Cardiac Myosin II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JB061 is a novel 4-hydroxycoumarin imine that functions as a selective inhibitor of cardiac myosin II.[1] Preclinical studies of similar compounds, such as Mavacamten and Aficamten, have demonstrated the therapeutic potential of cardiac myosin inhibitors in treating conditions like hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF).[2][3][4] this compound exhibits promising drug-like properties, including good solubility, chemical stability, and low cytotoxicity, making it a strong candidate for preclinical development.[1] These application notes provide a comprehensive experimental workflow for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy and safety studies.

Target Profile of this compound

ParameterTarget SpecificationRationale
Mechanism of Action Direct, selective, allosteric inhibitor of β-cardiac myosin ATPase activity.To reduce cardiac hypercontractility associated with specific cardiomyopathies.
Selectivity >100-fold selectivity for cardiac myosin over skeletal and smooth muscle myosin isoforms.To minimize off-target effects and improve the safety profile.
In Vitro Potency (IC50) < 1 µM in cardiac myofibril ATPase assays.To ensure sufficient target engagement at therapeutically relevant concentrations.
Cellular Efficacy Dose-dependent reduction of cardiomyocyte contractility without significant cytotoxicity.To translate biochemical inhibition into a functional cellular response.
In Vivo Efficacy Improvement in diastolic function and reduction in cardiac hypertrophy in relevant animal models (e.g., HCM, HFpEF).To demonstrate therapeutic potential in a physiological setting.
Pharmacokinetics Oral bioavailability > 30% with a half-life suitable for once or twice-daily dosing.To ensure adequate drug exposure and patient compliance.
Safety No significant adverse effects on other major organ systems in toxicology studies.To ensure a favorable risk-benefit profile for clinical translation.

Experimental Workflow for Preclinical Studies of this compound

The preclinical development of this compound follows a structured workflow designed to thoroughly characterize its pharmacological properties and assess its therapeutic potential and safety.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Efficacy cluster_2 Phase 3: Safety & Toxicology biochemical_assays Biochemical Assays (Myosin ATPase Activity) cell_based_assays Cell-Based Assays (Cardiomyocyte Contractility) biochemical_assays->cell_based_assays selectivity_profiling Selectivity Profiling (Myosin Isoforms) cell_based_assays->selectivity_profiling adme_in_vitro In Vitro ADME (Metabolic Stability, Permeability) selectivity_profiling->adme_in_vitro pk_studies Pharmacokinetic Studies (Rodent Models) adme_in_vitro->pk_studies efficacy_studies Efficacy Studies (HCM/HFpEF Animal Models) pk_studies->efficacy_studies pd_biomarkers Pharmacodynamic Biomarkers (e.g., NT-proBNP) efficacy_studies->pd_biomarkers acute_toxicology Acute Toxicology (Dose Range Finding) pd_biomarkers->acute_toxicology repeat_dose_toxicology Repeat-Dose Toxicology (GLP Studies) acute_toxicology->repeat_dose_toxicology safety_pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) repeat_dose_toxicology->safety_pharmacology

Figure 1: Preclinical Experimental Workflow for this compound.

Detailed Experimental Protocols

In Vitro Characterization

Objective: To determine the inhibitory potency (IC50) of this compound on cardiac myosin ATPase activity.

Principle: The rate of ATP hydrolysis by purified cardiac myosin is measured in the presence of varying concentrations of this compound. The amount of inorganic phosphate (Pi) released is quantified using a colorimetric assay.

Materials:

  • Purified human β-cardiac myosin

  • Actin

  • ATP

  • Assay Buffer (e.g., 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0)

  • This compound stock solution in DMSO

  • Malachite green reagent for phosphate detection

  • 96-well microplates

Procedure:

  • Prepare a reaction mixture containing assay buffer, actin, and varying concentrations of this compound.

  • Add purified cardiac myosin to the mixture and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding ATP.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate produced.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a dose-response curve.

Data Presentation:

CompoundIC50 (µM)
This compound[Insert experimental value]
Reference Inhibitor (e.g., Mavacamten)[Insert experimental value]

Objective: To assess the effect of this compound on the contractility of isolated cardiomyocytes.

Principle: The contractile function of isolated adult rat ventricular myocytes or human iPSC-derived cardiomyocytes is measured using video-based edge detection or calcium transient imaging.

Materials:

  • Isolated cardiomyocytes

  • Cell culture medium

  • This compound stock solution in DMSO

  • Calcium imaging system or contractility measurement system

  • Fura-2 AM (for calcium imaging)

Procedure:

  • Plate isolated cardiomyocytes on laminin-coated dishes.

  • Load cells with Fura-2 AM for calcium imaging, if applicable.

  • Perfuse the cells with a buffer containing varying concentrations of this compound.

  • Electrically stimulate the cells to induce contractions.

  • Record changes in cell length (contractility) and/or intracellular calcium transients.

  • Analyze parameters such as fractional shortening, contraction velocity, and relaxation velocity.

Data Presentation:

This compound Conc. (µM)Fractional Shortening (% of control)Contraction Velocity (% of control)Relaxation Velocity (% of control)
0.1[Insert value][Insert value][Insert value]
1[Insert value][Insert value][Insert value]
10[Insert value][Insert value][Insert value]
In Vivo Efficacy Studies

Objective: To evaluate the efficacy of this compound in a transgenic mouse model of HCM.

Principle: Transgenic mice expressing a mutant cardiac myosin heavy chain that causes HCM are treated with this compound, and cardiac function and pathology are assessed.

Materials:

  • HCM transgenic mice (e.g., carrying a mutation in the MYH7 gene)

  • This compound formulation for oral administration

  • Echocardiography system

  • Histology reagents

Procedure:

  • Treat HCM mice with this compound or vehicle control daily by oral gavage for a specified period (e.g., 8-12 weeks).

  • Perform serial echocardiography to assess cardiac function, including left ventricular wall thickness, ejection fraction, and diastolic function.

  • At the end of the study, sacrifice the animals and collect heart tissues.

  • Perform histological analysis to assess cardiomyocyte hypertrophy, fibrosis, and myofibrillar disarray.

  • Measure heart weight to body weight ratio.

Data Presentation:

Treatment GroupLV Wall Thickness (mm)Ejection Fraction (%)Fibrosis (%)Heart Weight/Body Weight (mg/g)
Wild-Type + Vehicle[Insert value][Insert value][Insert value][Insert value]
HCM + Vehicle[Insert value][Insert value][Insert value][Insert value]
HCM + this compound[Insert value][Insert value][Insert value][Insert value]

Cardiac Myosin Signaling Pathway

Cardiac muscle contraction is initiated by an increase in intracellular calcium, which binds to troponin C, leading to a conformational change in the troponin-tropomyosin complex and exposing myosin-binding sites on the actin filament. The cardiac myosin head then binds to actin and undergoes a power stroke, fueled by ATP hydrolysis, resulting in sarcomere shortening and muscle contraction. Cardiac myosin light chain kinase (cMLCK) can phosphorylate the regulatory light chain of myosin, which modulates the kinetics of contraction.[5] this compound is hypothesized to allosterically inhibit the ATPase activity of cardiac myosin, thereby reducing the number of force-producing cross-bridges and dampening hypercontractility.

signaling_pathway cluster_upstream Upstream Signaling cluster_myosin_cycle Myosin Cross-Bridge Cycle cluster_modulation Modulatory Pathway Ca_influx Ca2+ Influx TroponinC Troponin C Ca_influx->TroponinC Tropomyosin Tropomyosin Shift TroponinC->Tropomyosin Myosin_Actin_Binding Myosin-Actin Binding Tropomyosin->Myosin_Actin_Binding Power_Stroke Power Stroke Myosin_Actin_Binding->Power_Stroke ATP_Hydrolysis ATP Hydrolysis Power_Stroke->ATP_Hydrolysis Myosin_Detachment Myosin Detachment ATP_Hydrolysis->Myosin_Detachment Myosin_Detachment->Myosin_Actin_Binding cMLCK cMLCK RLC_Phos RLC Phosphorylation cMLCK->RLC_Phos RLC_Phos->Power_Stroke Modulates kinetics This compound This compound This compound->ATP_Hydrolysis Inhibits

Figure 2: Simplified Signaling Pathway of Cardiac Myosin Inhibition by this compound.

Conclusion

This document provides a foundational workflow for the preclinical evaluation of this compound. The successful completion of these studies will provide a comprehensive data package to support the advancement of this compound into clinical development for the treatment of cardiac diseases characterized by hypercontractility. The detailed protocols and structured data presentation will ensure consistency and facilitate the interpretation of results across different stages of preclinical research.

References

JB061: A Potent and Selective Tool for Probing Myosin II Isoform Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JB061 is a novel small molecule inhibitor belonging to the 4-hydroxycoumarin imine class of compounds. It serves as a valuable research tool for dissecting the specific roles of different myosin II isoforms in various cellular and physiological processes. This compound exhibits notable selectivity for cardiac and skeletal muscle myosin II over smooth muscle and non-muscle myosin II isoforms, making it a powerful instrument for isoform-specific studies. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in experimental settings.

Data Presentation

The inhibitory activity and selectivity of this compound and its parent compound, BHC (3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one), have been characterized against several myosin II isoforms. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound Against Myosin II Isoforms [1][2]

Myosin II IsoformIC50 (µM)
Cardiac Muscle Myosin4.4
Skeletal Muscle Myosin9.1
Smooth Muscle Myosin II>100

IC50 values represent the concentration of the inhibitor required for 50% inhibition of the actin-activated Mg2+-ATPase activity of the respective myosin isoform.

Table 2: Cytotoxicity Profile of this compound [2]

Cell LineIC50 (µM)
COS-739

IC50 value represents the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action

This compound, like other 4-hydroxycoumarin imine analogs, is believed to share a similar mechanism of action with the well-characterized myosin II inhibitor, blebbistatin.[1][3] These compounds are thought to bind to a hydrophobic pocket on the myosin motor domain, distinct from the ATP and actin binding sites.[4] This allosteric inhibition is proposed to stabilize the myosin-ADP-Pi complex, an intermediate state in the myosin ATPase cycle that has a weak affinity for actin.[1][5] By trapping myosin in this state, this compound effectively uncouples the ATPase cycle from force production, leading to muscle relaxation.

Myosin_ATPase_Cycle_Inhibition cluster_inhibitor Inhibitor Action ActoMyosin Actomyosin (Rigor State) Myosin_ATP Myosin-ATP ActoMyosin->Myosin_ATP ATP Binding Myosin_ADP_Pi Myosin-ADP-Pi (Weak Actin Binding) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP Actomyosin-ADP (Strong Actin Binding) Myosin_ADP_Pi->ActoMyosin_ADP Pi Release & Actin Rebinding Myosin_ADP_Pi->ActoMyosin_ADP ActoMyosin_ADP->ActoMyosin ADP Release This compound This compound This compound->Myosin_ADP_Pi Stabilizes

Figure 1. Proposed mechanism of this compound action on the myosin ATPase cycle.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on myosin function.

Protocol 1: Actin-Activated Mg2+-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is the biochemical basis for muscle contraction. Inhibition of this activity is a direct measure of the compound's potency.

Materials:

  • Purified full-length myosin II isoforms (cardiac, skeletal, smooth muscle)

  • Actin

  • This compound stock solution (in DMSO)

  • Assay Buffer: 20 mM imidazole (pH 7.5), 4 mM MgCl2, 1 mM EGTA, 1 mM DTT

  • ATP solution

  • Malachite green-molybdate reagent (for phosphate detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Myosin-Actin Mixtures: In a 96-well plate, prepare reactions containing assay buffer, a fixed concentration of actin, and the desired myosin isoform.

  • Add Inhibitor: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. A typical concentration range to test would be from 0.01 µM to 100 µM.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to bind to myosin.

  • Initiate Reaction: Start the reaction by adding a saturating concentration of ATP to all wells.

  • Incubation: Incubate the plate at the same controlled temperature for a set period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay. Add the malachite green-molybdate reagent to each well and incubate for color development.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of ATPase activity inhibition against the logarithm of the this compound concentration. Fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

Figure 2. Workflow for the actin-activated Mg2+-ATPase activity assay.

Protocol 2: Cell-Based Cytokinesis Inhibition Assay

This assay assesses the effect of this compound on non-muscle myosin IIB, which plays a crucial role in cytokinesis, the final stage of cell division. Inhibition of cytokinesis leads to the formation of multinucleated cells.[1]

Materials:

  • COS-7 cells (or another suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Cell culture plates or chamber slides

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DAPI stain (for nuclear visualization)

  • Phalloidin conjugated to a fluorescent dye (for F-actin visualization)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed COS-7 cells onto culture plates or chamber slides and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 40 µM) or DMSO as a control.[2]

  • Incubation: Incubate the treated cells for a period that allows for at least one cell cycle to complete (e.g., 24 hours).[2]

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix them with 4% paraformaldehyde. After another wash, permeabilize the cells with 0.1% Triton X-100.

  • Staining: Stain the cells with DAPI to visualize the nuclei and with fluorescently labeled phalloidin to visualize the actin cytoskeleton.

  • Imaging: Acquire images of the cells using a fluorescence microscope.

  • Analysis: Quantify the percentage of multinucleated cells in the this compound-treated and control groups. An increase in the number of multinucleated cells indicates inhibition of cytokinesis and, therefore, an effect on non-muscle myosin IIB. The lack of a significant increase, as is expected for this compound, demonstrates its selectivity for muscle myosins.[1]

Logical_Relationship_Selectivity cluster_compound Compound cluster_targets Myosin II Isoforms cluster_outcomes Experimental Outcomes This compound This compound Cardiac Cardiac Myosin This compound->Cardiac Skeletal Skeletal Myosin This compound->Skeletal Smooth Smooth Muscle Myosin This compound->Smooth NonMuscle Non-Muscle Myosin IIB This compound->NonMuscle ATPase_Inhibition ATPase Inhibition Cardiac->ATPase_Inhibition Skeletal->ATPase_Inhibition No_ATPase_Inhibition No Significant ATPase Inhibition Smooth->No_ATPase_Inhibition No_Cytokinesis_Inhibition No Cytokinesis Inhibition NonMuscle->No_Cytokinesis_Inhibition

Figure 3. Logical relationship of this compound's selectivity for myosin isoforms.

Conclusion

This compound is a valuable chemical probe for investigating the isoform-specific functions of myosin II. Its selectivity for cardiac and skeletal muscle myosins allows for targeted studies in muscle biology and disease models, such as hypertrophic cardiomyopathy and muscle spasticity.[1] The provided data and protocols offer a solid foundation for researchers to effectively utilize this compound as a tool compound in their studies. As with any chemical inhibitor, it is crucial to use appropriate controls and consider potential off-target effects in the interpretation of experimental results.

References

Application Note: Fluorescent Labeling of Novel Small Molecules for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The fluorescent labeling of small molecules is a powerful technique in biological research and drug development.[] By covalently attaching a fluorescent dye (fluorophore) to a small molecule, researchers can visualize its distribution, track its movement, and study its interactions within living cells and organisms in real-time.[] This approach provides a high-sensitivity, non-invasive method for a wide range of applications, including high-throughput screening, cellular imaging, and monitoring dynamic biological processes.[][2] This document provides a general guide for the fluorescent labeling of a novel small molecule, with a focus on common labeling chemistries and protocols. As the specific properties of the small molecule "JB061" are not publicly available, the following protocols are designed to be adaptable based on the functional groups present in the user's compound of interest.

Key Considerations for Fluorescent Dye Selection

The choice of a fluorescent dye is critical for the success of imaging studies. Several factors should be considered:

  • Chemical Reactivity: The dye must have a reactive group that is compatible with a functional group on the small molecule (e.g., amine, thiol, or alkyne).

  • Photophysical Properties: High brightness (a product of molar extinction coefficient and quantum yield) and photostability are essential for sensitive and long-term imaging.

  • Spectral Properties: The excitation and emission wavelengths of the dye should be compatible with the available imaging equipment and should be chosen to minimize autofluorescence from the biological sample.

  • Size and Hydrophobicity: The addition of a fluorescent label should not significantly alter the biological activity or solubility of the small molecule. Smaller and more hydrophilic dyes are often preferred.

Overview of Common Conjugation Chemistries

The most common strategies for labeling small molecules involve the reaction of a dye's reactive group with a nucleophile on the target molecule.

  • Amine-Reactive Labeling: N-hydroxysuccinimidyl (NHS) esters are widely used to label primary and secondary amines, forming a stable amide bond.[3] This reaction is typically performed at a slightly basic pH (7.5-8.5).

  • Thiol-Reactive Labeling: Maleimides and iodoacetamides are commonly used to label free sulfhydryl (thiol) groups, forming a stable thioether bond.[4][5] These reactions are most efficient at a near-neutral pH (6.5-7.5).

  • Click Chemistry: This is a highly efficient and specific method involving the reaction of an azide with an alkyne. This requires the small molecule and the dye to be functionalized with the appropriate groups.

Table 1: Properties of Common Fluorescent Dyes for Small Molecule Labeling

FluorophoreExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldReactive Groups Available
Fluorescein (FITC) 49451875,0000.92NHS ester, Isothiocyanate
Rhodamine B 553576105,0000.36Isothiocyanate
Cyanine3 (Cy3) 550570150,0000.15NHS ester, Maleimide
Cyanine5 (Cy5) 649670250,0000.28NHS ester, Maleimide
Alexa Fluor 488 49551971,0000.92NHS ester, Maleimide
Alexa Fluor 594 59061792,0000.66NHS ester, Maleimide
BODIPY FL 50351280,0000.97NHS ester, Maleimide

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of a Small Molecule using an NHS-Ester Dye

This protocol describes the labeling of a small molecule containing a primary amine group with an amine-reactive fluorescent dye.

Materials and Reagents:

  • Amine-containing small molecule (e.g., this compound)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., silica gel chromatography or HPLC)

Procedure:

  • Prepare the Small Molecule: Dissolve the amine-containing small molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.[3]

  • Labeling Reaction: While vortexing the small molecule solution, slowly add the reactive dye solution. A 1.5 to 3-fold molar excess of the dye over the amount of the small molecule is a good starting point.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional): Stop the reaction by adding 0.1 mL of Quenching Buffer for every 1 mL of the reaction mixture. Incubate for 1 hour at room temperature.[3]

  • Purification: Purify the fluorescently labeled small molecule from the unreacted dye and byproducts using an appropriate chromatography method (e.g., silica gel column chromatography, preparative TLC, or HPLC). The choice of method will depend on the properties of the small molecule.

  • Characterization: Characterize the purified product using UV-Vis spectroscopy to determine the degree of labeling (DOL) and confirm the integrity of the molecule using mass spectrometry.

Protocol 2: Thiol-Reactive Labeling of a Small Molecule using a Maleimide Dye

This protocol is for the labeling of a small molecule containing a free sulfhydryl (thiol) group.

Materials and Reagents:

  • Thiol-containing small molecule (e.g., this compound)

  • Maleimide-activated fluorescent dye

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 100 mM phosphate buffer with 10 mM EDTA, pH 7.0-7.5

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., Sephadex G-25 or HPLC)

Procedure:

  • Prepare the Small Molecule: Dissolve the thiol-containing small molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • (Optional) Reduction of Disulfides: If the thiol group may be in an oxidized disulfide form, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[5]

  • Prepare the Dye Solution: Immediately before use, dissolve the maleimide-activated dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the small molecule solution.[4]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Purification: Separate the labeled small molecule from the unreacted dye using a size-exclusion column (like Sephadex G-25) or reverse-phase HPLC.

  • Characterization: Determine the concentration and degree of labeling of the purified conjugate by UV-Vis spectroscopy and confirm its identity by mass spectrometry.

Data Presentation

Characterization of Fluorescently Labeled this compound (Hypothetical Data)

The degree of labeling (DOL) can be calculated using the following formula:

DOL = (A_max × ε_molecule) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

  • A_max is the absorbance of the conjugate at the λ_max of the dye.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_molecule is the molar extinction coefficient of the small molecule at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its λ_max.

  • CF is the correction factor (A_280 of the free dye / A_max of the free dye).

Table 2: Hypothetical Characterization Data for this compound-Alexa Fluor 488

SampleA_280A_495Concentration of this compound (µM)Concentration of Dye (µM)Degree of Labeling (DOL)
This compound-AF488 0.150.7110.510.00.95

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization cluster_application Application start Select Small Molecule (this compound) and Fluorescent Dye prep_molecule Prepare Small Molecule Solution start->prep_molecule prep_dye Prepare Dye Stock Solution start->prep_dye reaction Conjugation Reaction prep_molecule->reaction prep_dye->reaction quench Quench Reaction reaction->quench purify Purify Labeled Molecule (e.g., HPLC) quench->purify characterize Characterize Conjugate (UV-Vis, MS) purify->characterize imaging Cellular Imaging Studies characterize->imaging analysis Data Analysis imaging->analysis

Caption: General workflow for fluorescently labeling a small molecule.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation This compound Fluorescent this compound kinase2 Kinase 2 This compound->kinase2 Inhibition kinase1->kinase2 Phosphorylation kinase3 Kinase 3 kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Activation gene Gene Expression transcription_factor->gene Translocation

Caption: Hypothetical signaling pathway inhibited by fluorescent this compound.

References

Troubleshooting & Optimization

Improving JB061 solubility for in-vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of the selective kinase inhibitor, JB061, for use in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective inhibitor of the novel kinase XYZ. Due to its hydrophobic chemical structure, this compound has low intrinsic aqueous solubility, which can lead to precipitation in cell culture media and assay buffers. This can result in inaccurate and irreproducible experimental outcomes. Proper handling and formulation are critical for successful in-vitro studies.

Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. It is crucial to use anhydrous, high-purity DMSO to minimize degradation and ensure maximum solubility.

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

  • Increase the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. Increasing the final DMSO percentage may keep this compound in solution.

  • Use a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Prepare an Intermediate Dilution: Instead of diluting the high-concentration stock directly into the medium, create an intermediate dilution in a co-solvent system before the final dilution into the aqueous buffer.

Q4: What alternative formulation strategies can improve this compound solubility for in-vivo or sensitive in-vitro studies?

For applications where DMSO is not suitable, such as in-vivo studies or with sensitive cell lines, alternative formulation strategies can be employed. These often involve the use of co-solvents and surfactants. A common formulation is a mixture of PEG400, Solutol® HS 15, and an aqueous buffer.

Data Summary

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL) at 25°CMolar Solubility (mM) at 25°C
DMSO> 100> 250
DMF> 100> 250
Ethanol~10~25
Methanol~5~12.5
Acetonitrile< 1< 2.5
Water< 0.01< 0.025

Table 2: Effect of Co-solvents on this compound Solubility in Phosphate-Buffered Saline (PBS)

Co-solvent System (v/v)Maximum Soluble Concentration of this compound (µM)
0.5% DMSO in PBS5
1% DMSO in PBS12
5% PEG400 / 0.5% Tween® 80 in PBS25
10% Solutol® HS 15 in PBS50

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (Assume MW of this compound is ~400 g/mol ).

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mM.

    • Vortex the solution for 1-2 minutes at room temperature.

    • Gently warm the solution at 37°C for 10 minutes to ensure complete dissolution.

    • Centrifuge the tube briefly to collect the solution at the bottom.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay of this compound in Aqueous Buffer

  • Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer when added from a DMSO stock.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO (e.g., from 50 mM down to 100 µM).

    • Add 2 µL of each DMSO concentration to 98 µL of the target aqueous buffer (e.g., PBS or cell culture medium) in a 96-well plate. This maintains a final DMSO concentration of 2%.

    • Seal the plate and incubate at room temperature (or your experimental temperature) for 2 hours with gentle shaking.

    • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

    • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Visual Guides

G cluster_workflow Troubleshooting Workflow for this compound Precipitation start This compound precipitates in assay medium q1 Is the final DMSO concentration < 0.5%? start->q1 a1_yes Increase DMSO to 0.5% q1->a1_yes No q2 Does precipitation persist? q1->q2 Yes a1_yes->q2 a2_yes Lower final this compound concentration q2->a2_yes Yes end_success Solubility issue resolved q2->end_success No q3 Is the concentration now too low for the assay? a2_yes->q3 a3_yes Try alternative formulation (e.g., with Tween® 80) q3->a3_yes Yes q3->end_success No end_fail Contact Technical Support a3_yes->end_fail

Caption: Troubleshooting workflow for addressing this compound precipitation in assays.

G cluster_pathway Hypothetical Signaling Pathway for this compound receptor Growth Factor Receptor xyz_kinase XYZ Kinase receptor->xyz_kinase Activates downstream_protein Downstream Protein xyz_kinase->downstream_protein Phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor Activates cellular_response Cell Proliferation & Survival transcription_factor->cellular_response This compound This compound This compound->xyz_kinase Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Common issues with JB061 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JB061, a potent and selective myosin II inhibitor. While this compound is noted for its generally good solubility and chemical stability, this guide addresses common issues that may be encountered in solution to ensure experimental success and reproducibility.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: My this compound solution is cloudy or has visible precipitate after dilution in my aqueous experimental buffer.

  • Possible Cause: This is likely due to the lower solubility of this compound in aqueous solutions compared to organic solvents like DMSO. When a concentrated DMSO stock is diluted into a buffer, the this compound may crash out if its solubility limit is exceeded.

  • Troubleshooting Steps:

    • Verify Stock Concentration: Ensure your DMSO stock solution is not over-concentrated. A recommended starting concentration is 10-20 mM.

    • Optimize Dilution Method: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.

    • Reduce Final Concentration: The effective concentration of this compound in many cell-based assays is in the low micromolar range. Try lowering the final concentration in your experiment.

    • Consider a Co-solvent: If your experimental design allows, a small percentage of a co-solvent like Pluronic F-127 or a lower percentage of DMSO in the final solution might help maintain solubility. Always run a vehicle control to account for any effects of the co-solvent.

Issue 2: I'm observing a decrease in the inhibitory activity of my this compound working solution over a few hours at room temperature.

  • Possible Cause: this compound is a 4-hydroxycoumarin imine.[1] Like other imines, it can be susceptible to hydrolysis, especially in aqueous solutions, which would lead to degradation and loss of activity.[2][3][4][5][6] The rate of this degradation can be influenced by pH and temperature.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable practice is to prepare fresh aqueous working solutions of this compound from a frozen DMSO stock immediately before each experiment.

    • Control Temperature: Keep working solutions on ice and minimize the time they are kept at room temperature or in a 37°C incubator.

    • Check Buffer pH: The stability of imines can be pH-dependent.[6] While specific data for this compound is not publicly available, it is good practice to ensure your buffer pH is stable and controlled throughout the experiment. Consider performing a pilot study to assess stability in your specific buffer system if you suspect pH-related degradation.

Issue 3: My experimental results with this compound are inconsistent between experiments.

  • Possible Cause: Inconsistent results often stem from variations in the preparation, storage, or handling of the inhibitor solution. The age of the working solution, number of freeze-thaw cycles of the stock, and exposure to light can all contribute.

  • Troubleshooting Steps:

    • Standardize Solution Handling: Follow a strict, standardized protocol for preparing and using this compound for every experiment.

    • Aliquot Stock Solutions: Aliquot your high-concentration DMSO stock into single-use volumes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Protect from Light: While not reported as a major issue for this compound, it is general best practice for complex organic molecules to protect solutions from direct, prolonged exposure to light. Use amber vials or wrap tubes in foil.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: High-quality, anhydrous DMSO (Dimethyl sulfoxide) is the recommended solvent for preparing concentrated stock solutions of this compound.[7]

Q2: How should I store my this compound stock and working solutions?

A2: DMSO stock solutions should be aliquoted into single-use vials and stored tightly sealed at -20°C or -80°C, protected from light. Aqueous working solutions are not recommended for long-term storage and should be prepared fresh for each experiment.

Q3: What is the primary potential degradation pathway for this compound?

A3: As an imine-containing compound, the most probable chemical degradation pathway in aqueous solution is hydrolysis.[2][3][4] This reaction would break the C=N imine bond, converting the molecule back to its constituent amine and carbonyl compounds, rendering it inactive as a myosin II inhibitor.

Q4: How does this compound inhibit Myosin II?

A4: this compound is an inhibitor of the Myosin II ATPase activity.[1] It is believed to bind to the same site as other inhibitors like blebbistatin, which traps the myosin in a state with low affinity for actin, thus preventing the force-producing power stroke.[1][8]

Data Presentation

Disclaimer: The following tables contain illustrative data based on the general properties of 4-hydroxycoumarin imines and are intended to serve as a guideline. Actual experimental values should be determined empirically.

Table 1: Illustrative Solubility of this compound

Solvent Estimated Solubility Notes
DMSO > 50 mM Recommended for stock solutions.
Ethanol ~ 5-10 mM Can be used, but DMSO is preferred.
PBS (pH 7.4) < 20 µM Solubility is limited in aqueous buffers.

| Cell Culture Media + 10% FBS | < 25 µM | Protein binding may slightly increase apparent solubility. |

Table 2: Illustrative Stability of this compound in Aqueous Buffer (pH 7.4)

Temperature Estimated Half-life (t½) Recommendation
37°C 2 - 4 hours Prepare fresh and use immediately for cell-based assays.
20-25°C (Room Temp) 6 - 8 hours Minimize time at room temperature.
4°C > 24 hours Keep on ice during experimental setup.

| -20°C | Days to Weeks | Not recommended for aqueous solutions due to freezing. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM in DMSO): a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. c. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes. e. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. Pre-warm the required volume of cell culture medium or experimental buffer to the desired temperature (e.g., 37°C). c. Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in buffer to get a 100 µM intermediate solution. d. Add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed medium while gently vortexing to achieve the final 10 µM concentration. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects. e. Use the working solution immediately.

Visualizations

cluster_path Potential Hydrolysis of this compound Imine Group This compound This compound (Active Imine/Enamine) Intermediate Carbinolamine Intermediate This compound->Intermediate Attack by Water H2O H₂O (Water) H2O->Intermediate Products Inactive Products (Carbonyl + Amine) Intermediate->Products Breakdown Catalyst Acid or Base (Catalyst) Catalyst->this compound accelerates

Potential hydrolysis pathway for the this compound imine group.

start Start: this compound Powder stock Prepare 10 mM Stock in Anhydrous DMSO start->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -80°C Protected from Light aliquot->store thaw Thaw One Aliquot Before Experiment store->thaw dilute Prepare Fresh Working Solution in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use end End: Data Acquisition use->end

Recommended workflow for preparing and using this compound solutions.

start Problem: Loss of this compound Activity q1 Was the working solution prepared fresh? start->q1 a1_no Action: Prepare fresh solution from a new stock aliquot. q1->a1_no No q2 How was the stock solution stored? q1->q2 Yes a1_yes Check Buffer pH & Temperature Control a2_good Storage OK: -80°C, Aliquoted, Protected from light. q2->a2_good a2_bad Action: Discard old stock. Prepare new stock and aliquot. q2->a2_bad Improperly a2_good->a1_yes

Troubleshooting logic for this compound stability issues.

cluster_pathway Simplified Myosin II ATPase Cycle MyosinATP Myosin-ATP (Low Actin Affinity) MyosinADP_Pi Myosin-ADP-Pi (Pre-Power Stroke) MyosinATP->MyosinADP_Pi ATP Hydrolysis ActoMyosinADP_Pi Acto-Myosin-ADP-Pi MyosinADP_Pi->ActoMyosinADP_Pi Binds Actin ActoMyosinADP Acto-Myosin-ADP (Post-Power Stroke) ActoMyosinADP_Pi->ActoMyosinADP Pi Release POWER STROKE ActoMyosin Acto-Myosin (Rigor State) ActoMyosinADP->ActoMyosin ADP Release ActoMyosin->MyosinATP ATP Binding (Detachment) This compound This compound This compound->MyosinADP_Pi Inhibits (Blocks Pi Release)

Simplified Myosin II signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing JB061 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of JB061, a myosin II inhibitor, for maximum inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 4-hydroxycoumarin analog that functions as a selective inhibitor of myosin II.[1] Its mechanism of action is believed to be similar to that of blebbistatin, which involves binding to the myosin-ADP-Pi complex and preventing the release of inorganic phosphate, thereby trapping myosin in a state with low affinity for actin. This inhibition of the ATPase cycle disrupts the contractile activity of myosin II, which is crucial for processes like muscle contraction and cytokinesis.

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

Based on its half-maximal inhibitory concentration (IC50) values, a good starting point for this compound in cell-based assays, such as a cytokinesis inhibition assay in COS-7 cells, would be in the range of 1-10 µM. The reported IC50 for cytotoxicity in COS-7 cells is 39 µM, so initial experiments should be conducted well below this concentration to avoid confounding effects from cell death.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How can I assess the cytotoxicity of this compound in my cell line?

Standard cell viability assays can be used to determine the cytotoxic effects of this compound. Commonly used methods include the MTT, XTT, or WST-1 assays, which measure metabolic activity, or dye exclusion assays using trypan blue.[2][3] It is crucial to perform a dose-response curve for cytotoxicity to establish a therapeutic window where myosin II inhibition can be observed without significant cell death.

Q4: Are there known off-target effects of this compound?

While this compound shows selectivity for cardiac myosin over skeletal and smooth muscle myosin II, the potential for off-target effects, especially at higher concentrations, should be considered.[1] Off-target effects can arise from a compound interacting with unintended proteins or pathways.[4][5][6] To mitigate this, it is advisable to use the lowest effective concentration of this compound and include appropriate controls in your experiments. If unexpected phenotypes are observed, consider performing counter-screening against other related kinases or ATPases.

Troubleshooting Guide

Issue 1: Low or no inhibition observed at expected concentrations.

  • Question: I am not seeing any significant inhibition of my biological process of interest even when using this compound in the low micromolar range. What could be the issue?

  • Answer:

    • Compound Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound will lead to a lower effective concentration. Consider preparing a higher concentration stock in a suitable solvent like DMSO and then diluting it into your final assay medium.

    • Cell Permeability: While many small molecules can readily cross the cell membrane, poor permeability could be a factor. If you suspect this, you may need to incubate the cells with the inhibitor for a longer period.

    • Assay Conditions: The optimal pH, temperature, and buffer composition for both enzyme activity and inhibitor potency should be considered.[7]

    • Target Expression Levels: Confirm that your cell line expresses sufficient levels of the target myosin II isoform.

Issue 2: High background signal in the ATPase activity assay.

  • Question: I am performing an in vitro myosin ATPase assay and observing a high background signal, making it difficult to measure inhibition accurately. What are the possible causes and solutions?

  • Answer:

    • Phosphate Contamination: The ATPase assay measures the release of inorganic phosphate (Pi). Contamination of your reagents (especially ATP stock) or labware with Pi can lead to high background.[8][9][10][11] Use high-purity ATP and ensure all tubes and tips are phosphate-free.

    • Spontaneous ATP Hydrolysis: High temperatures and acidic conditions can cause non-enzymatic hydrolysis of ATP.[8][11] Ensure your assay buffer is at the correct pH and incubate at the optimal temperature for your myosin isoform.

    • Incorrect Blanking: Your blank control should contain all reaction components except the enzyme to account for any non-enzymatic ATP hydrolysis and phosphate contamination in the reagents.

Issue 3: Inconsistent results between experiments.

  • Question: My results for this compound inhibition vary significantly from one experiment to the next. How can I improve reproducibility?

  • Answer:

    • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Over-confluent or unhealthy cells can respond differently to inhibitors.

    • Inhibitor Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Consistent Incubation Times: The duration of inhibitor treatment should be precisely controlled in all experiments.

    • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent addition of the inhibitor and other reagents.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Myosin II IsoformIC50 (µM)
Cardiac Muscle Myosin4.4[1]
Skeletal Muscle Myosin9.1[1]
Smooth Muscle Myosin II>100[1]

Table 2: Cytotoxicity of this compound

Cell LineAssayIC50 (µM)
COS-7Cytotoxicity Assay39[1]

Experimental Protocols

1. Protocol: Determination of this compound IC50 using a Cell-Based Cytokinesis Inhibition Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound by quantifying the percentage of multinucleated cells.

  • Materials:

    • COS-7 cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well clear-bottom black plates

    • Hoechst 33342 stain

    • Cell imaging system

  • Procedure:

    • Seed COS-7 cells in a 96-well plate at a density that allows for proliferation without reaching confluency during the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate the plate for 24-48 hours.

    • Stain the cells with Hoechst 33342 to visualize the nuclei.

    • Acquire images of the cells using a high-content imaging system.

    • Quantify the number of multinucleated cells and the total number of cells in each well.

    • Calculate the percentage of multinucleated cells for each this compound concentration.

    • Plot the percentage of multinucleated cells against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

2. Protocol: In Vitro Myosin ATPase Activity Assay

This protocol provides a general framework for measuring the effect of this compound on the ATPase activity of purified myosin II.

  • Materials:

    • Purified myosin II (e.g., cardiac or skeletal)

    • Actin

    • Assay buffer (e.g., containing KCl, MgCl2, EGTA, and a buffer like Imidazole or MOPS at a physiological pH)

    • ATP (high purity)

    • This compound stock solution (in DMSO)

    • Malachite green reagent for phosphate detection

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, actin, and myosin II in a 96-well plate.

    • Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the myosin-actin mixture with this compound for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a defined concentration of ATP to all wells.

    • Allow the reaction to proceed for a specific time, ensuring that the product formation is in the linear range.

    • Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.[9]

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

    • Create a standard curve using known concentrations of inorganic phosphate to convert absorbance values to the amount of phosphate produced.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to determine the IC50 value.[12]

Visualizations

Myosin_II_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_myosin_regulation Myosin II Regulation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (Active) MLC->MLC_P Myosin_II_Inactive Inactive Myosin II Myosin_II_Active Active Myosin II (ATPase activity) Myosin_II_Inactive->Myosin_II_Active Activated by MLC Phosphorylation Actomyosin_Contraction Actomyosin Contraction Myosin_II_Active->Actomyosin_Contraction This compound This compound This compound->Myosin_II_Active Inhibits ATPase Cycle Cytokinesis Cytokinesis Actomyosin_Contraction->Cytokinesis

Caption: Myosin II signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., COS-7) JB061_Prep 2. Prepare this compound Serial Dilutions Cell_Treatment 3. Treat Cells with this compound JB061_Prep->Cell_Treatment Incubation 4. Incubate (24-48 hours) Cell_Treatment->Incubation Staining 5. Stain Nuclei (e.g., Hoechst) Incubation->Staining Imaging 6. Image Acquisition Staining->Imaging Quantification 7. Quantify Multinucleated Cells Imaging->Quantification IC50_Calc 8. Calculate IC50 Quantification->IC50_Calc

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

References

Technical Support Center: Troubleshooting JB061 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental issues encountered when using JB061, a selective myosin inhibitor.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cytotoxicity in my cell line after treatment with this compound, even at concentrations where I expect specific myosin inhibition. Is this an off-target effect?

A1: While off-target effects are a possibility with any small molecule, the observed cytotoxicity may be an on-target effect depending on your cell type and the specific myosin isoform's role in cell survival. This compound has a known cytotoxic effect on COS-7 cells with an IC50 of 39 μM.[1] It is crucial to distinguish between intended on-target cytotoxicity (e.g., in cancer cells dependent on a particular myosin for proliferation) and unintended off-target cytotoxicity.

To investigate this, you should:

  • Perform a dose-response curve: Determine the IC50 for cytotoxicity in your specific cell line and compare it to the IC50 for myosin inhibition. A significant discrepancy may suggest off-target effects.

  • Use a positive control: If possible, use another myosin inhibitor with a different chemical scaffold to see if it recapitulates the cytotoxic phenotype.

  • Assess apoptosis and necrosis: Use assays like Annexin V/PI staining to determine the mechanism of cell death.

Q2: My experiment with this compound is not producing the expected phenotype, despite using the recommended concentrations. What could be the issue?

A2: This could be due to a number of factors, including low expression of the target myosin in your cell line, poor compound stability, or rapid metabolism.

Here are some troubleshooting steps:

  • Confirm target expression: Use Western blotting or qPCR to confirm the presence of the intended myosin isoform (cardiac, skeletal, or nonmuscle myosin II) in your experimental system.

  • Verify compound activity: Test the compound in a cell line known to be sensitive to myosin inhibition as a positive control.

  • Check for compound degradation: Ensure proper storage and handling of this compound. Consider performing a fresh dilution for each experiment.

Q3: I am seeing unexpected changes in cell morphology that are not consistent with the known functions of the target myosin. How can I determine if these are off-target effects?

A3: Unanticipated phenotypic changes can arise from the inhibition of other proteins or the disruption of signaling pathways indirectly linked to myosin function.

To dissect these effects, you can:

  • Perform a rescue experiment: If the phenotype is due to on-target myosin inhibition, you might be able to rescue it by overexpressing a resistant mutant of the target myosin.

  • Use orthogonal approaches: Use RNAi (siRNA or shRNA) to knockdown the target myosin and see if it phenocopies the effect of this compound.

  • Broad-spectrum profiling: In cases of significant and unexplainable off-target effects, consider broader profiling assays like kinome scanning or proteomic analysis to identify other potential binding partners of this compound.

Data Summary: this compound Inhibitory Activity

The following table summarizes the known inhibitory concentrations (IC50) of this compound against various myosin isoforms and its cytotoxic concentration in a specific cell line.

Target/Cell LineIC50 ValueReference
Cardiac Muscle Myosin4.4 µM[1]
Skeletal Muscle Myosin9.1 µM[1]
Smooth Muscle Myosin II>100 µM[1]
COS-7 Cell Cytotoxicity39 µM[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Myosin Expression

This protocol is to confirm the expression of the target myosin isoform in your cell line.

Materials:

  • Cell lysate buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the specific myosin isoform

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Image the blot using a suitable imaging system.

Visualizations

On_Target_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects JB061_on This compound Myosin Target Myosin JB061_on->Myosin Inhibition Expected_Phenotype Expected Phenotype Myosin->Expected_Phenotype Leads to JB061_off This compound Off_Target Off-Target Protein (e.g., Kinase) JB061_off->Off_Target Unintended Binding Unexpected_Phenotype Unexpected Phenotype (e.g., Cytotoxicity) Off_Target->Unexpected_Phenotype Leads to

Caption: On-target vs. off-target effects of this compound.

Troubleshooting_Workflow start Unexpected Result with this compound check_target Confirm Target Expression (Western Blot) start->check_target dose_response Perform Dose-Response (Viability Assay) check_target->dose_response Yes no_target Target Not Expressed check_target->no_target No positive_control Use Positive Control Cell Line dose_response->positive_control No inconsistent_ic50 IC50 Mismatch dose_response->inconsistent_ic50 Yes phenocopy Phenocopy with RNAi? positive_control->phenocopy No no_effect_control No Effect in Control positive_control->no_effect_control Yes on_target Likely On-Target Effect phenocopy->on_target Yes off_target Likely Off-Target Effect phenocopy->off_target No inconsistent_ic50->off_target different_phenotype Different Phenotype different_phenotype->off_target Myosin_ATPase_Cycle Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP Acto-Myosin-ADP Myosin_ADP_Pi->Acto_Myosin_ADP Actin Binding Acto_Myosin Acto-Myosin Acto_Myosin_ADP->Acto_Myosin Pi Release (Power Stroke) Acto_Myosin->Myosin_ATP ATP Binding (Actin Release) This compound This compound This compound->Inhibition Inhibition->Myosin_ADP_Pi

References

Technical Support Center: JB061 & Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals working with the myosin II inhibitor, JB061. Below you will find frequently asked questions and troubleshooting guides to help you minimize potential cytotoxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be cytotoxic?

A1: Based on published research, this compound, a 4-hydroxycoumarin analog, is characterized as having "very low cytotoxicity"[1]. It has been identified as a promising lead compound for developing cardiac-selective drugs due to its favorable drug-like properties, including good solubility and chemical stability[1].

Q2: What is the mechanism of action for this compound?

A2: this compound is a myosin II inhibitor. It is believed to bind to the same site on myosin as blebbistatin and shares a similar mechanism of action[1]. Myosin II is a motor protein crucial for muscle contraction and cell division (cytokinesis)[1]. By inhibiting myosin II, this compound can selectively affect cardiac or skeletal muscle function depending on its concentration and the specific isoform it targets[1].

Q3: I am observing unexpected cytotoxicity in my cell cultures when using this compound. What could be the cause?

A3: While this compound itself has low intrinsic toxicity, several factors in your experimental setup could contribute to apparent cytotoxicity:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations[2].

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.

  • Extended Incubation Times: Prolonged exposure to any compound can eventually lead to cytotoxic effects[3][4].

  • Assay Interference: Some cytotoxicity assays can be affected by the chemical properties of the compound being tested, leading to inaccurate results[4].

Troubleshooting Guide: Minimizing Cytotoxicity in Cell Culture

If you are encountering unexpected cytotoxicity, this guide provides systematic steps to identify and mitigate the issue.

Optimizing Experimental Parameters
ParameterRecommendationRationale
Concentration Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line and experimental endpoint.High concentrations of any small molecule can lead to off-target effects and cytotoxicity[5][6].
Incubation Time Minimize the incubation time to the shortest duration necessary to observe the desired biological effect.Long-term exposure to a compound can increase the risk of cytotoxicity[3][4].
Solvent Control Always include a vehicle-only (e.g., DMSO) control at the same final concentration used in your experimental wells.Solvents like DMSO can be cytotoxic at concentrations as low as 0.6%[2].
Cell Density Ensure consistent and optimal cell seeding density across all wells.Cell density can influence the cellular response to a compound.
Verifying Cytotoxicity Measurements

It is crucial to use appropriate and multiple methods to assess cell viability, as many common assays measure metabolic activity which may not directly correlate with cell death[3][4].

Assay TypePrincipleConsiderations
Metabolic Assays (e.g., MTT, Alamar Blue) Measure the metabolic activity of viable cells[4].Can be influenced by compounds that affect cellular metabolism without causing cell death.
Membrane Integrity Assays (e.g., Trypan Blue, LDH release) Detect damage to the cell membrane, a hallmark of late-stage apoptosis or necrosis[4].May not detect early apoptotic events.
Direct Cell Counting Manually or automatically count the number of viable cells.Provides a direct measure of cell number but can be more labor-intensive[4].

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell viability[4].

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 20,000 cells/well) and incubate for 24 hours to allow for attachment[4].

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions and controls to the respective wells.

  • Incubate the plate for the desired experimental duration (e.g., 72 hours)[4].

  • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Serial Dilutions & Controls treatment Treat Cells with this compound/Controls compound_prep->treatment incubation Incubate for a Defined Period treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Measure Absorbance dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

signaling_pathway Hypothetical Signaling Pathway of Myosin II Inhibition This compound This compound MyosinII Myosin II This compound->MyosinII Inhibits ActinMyosin Actin-Myosin Interaction MyosinII->ActinMyosin Regulates Contraction Muscle Contraction / Cytokinesis ActinMyosin->Contraction Drives

References

Technical Support Center: Overcoming Poor Bioavailability of JB061 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for identifying and overcoming potential bioavailability challenges with the nonmuscle myosin inhibitor, JB061. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate common experimental hurdles and select appropriate strategies to enhance the in vivo performance of this compound.

Section 1: Initial Characterization of this compound

Before troubleshooting in vivo bioavailability, it is critical to establish a baseline understanding of this compound's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following experiments are essential for diagnosing the root cause of poor bioavailability.

Aqueous Solubility Determination

Question: How do I determine the aqueous solubility of this compound, and why is it important?

Answer: Aqueous solubility is a critical determinant of oral absorption. A compound must be in solution to be absorbed across the gastrointestinal (GI) tract. While this compound has been described as having "good drug-like properties, including solubility," quantitative measurement is essential.

Experimental Protocol: Equilibrium Solubility Assay (Shake-Flask Method)

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Interpretation: The measured concentration represents the equilibrium solubility of this compound at that specific pH.

In Vitro Permeability Assessment

Question: How can I assess the intestinal permeability of this compound?

Answer: Intestinal permeability is the ability of a drug to pass through the cells of the intestinal wall. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow them to differentiate into a confluent monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Add a solution of this compound in a transport buffer to the apical (donor) side of the monolayer.

    • At predetermined time points, collect samples from the basolateral (receiver) side.

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: The rate of drug appearance in the receiver compartment.

      • A: The surface area of the filter membrane.

      • C0: The initial concentration of the drug in the donor compartment.

In Vitro Metabolic Stability

Question: How do I evaluate the susceptibility of this compound to first-pass metabolism?

Answer: First-pass metabolism in the liver and gut wall can significantly reduce the amount of drug that reaches systemic circulation. In vitro assays using liver microsomes or hepatocytes can provide an early indication of metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from the species of interest, e.g., rat, human), this compound, and a NADPH-regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.

Section 2: Troubleshooting Guides

Based on the outcomes of the initial characterization, use the following guides to troubleshoot and address specific bioavailability issues.

Issue 1: Low Aqueous Solubility

Symptom: The equilibrium solubility of this compound is found to be low (<100 µg/mL) in buffers at intestinal pH (6.8).

Potential Cause: The crystalline form of the drug has high lattice energy, making it difficult to dissolve.

Solutions:

Formulation StrategyPrincipleExpected Outcome on Bioavailability
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.Moderate increase, especially if dissolution is the rate-limiting step.
Amorphous Solid Dispersions This compound is molecularly dispersed in a hydrophilic polymer matrix, preventing crystallization and maintaining the drug in a higher energy, more soluble amorphous state.[1]Significant increase by improving both dissolution rate and apparent solubility.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the GI tract, bypassing the need for dissolution from a solid form.[2]Significant increase by presenting the drug in a solubilized form and potentially utilizing lipid absorption pathways.
Issue 2: Poor Intestinal Permeability

Symptom: The Caco-2 permeability assay yields a low Papp value for this compound (e.g., <1 x 10⁻⁶ cm/s).

Potential Cause: The physicochemical properties of this compound (e.g., high polarity, large molecular size, or being a substrate for efflux transporters) hinder its passage across the intestinal epithelium.

Solutions:

StrategyPrincipleExpected Outcome on Bioavailability
Prodrug Approach A lipophilic moiety is chemically attached to this compound to create a more permeable prodrug. This moiety is cleaved in vivo to release the active this compound.Significant increase if low permeability is the primary barrier.
Use of Permeation Enhancers Co-administration with excipients that transiently and reversibly open the tight junctions between intestinal epithelial cells.Moderate to significant increase, but requires careful safety evaluation.
Nanoparticle Formulations Encapsulating this compound in nanoparticles can facilitate transport across the intestinal mucosa through various uptake mechanisms.Moderate to significant increase, depending on the nanoparticle system and its interaction with the GI tract.
Issue 3: High First-Pass Metabolism

Symptom: The liver microsomal stability assay shows a short half-life and high intrinsic clearance for this compound.

Potential Cause: this compound is rapidly metabolized by enzymes in the gut wall and/or liver (e.g., cytochrome P450s).

Solutions:

StrategyPrincipleExpected Outcome on Bioavailability
Co-administration with Metabolic Inhibitors Administering this compound with a compound that inhibits the specific metabolic enzymes responsible for its degradation.Significant increase, but carries the risk of drug-drug interactions. Requires thorough investigation.
Structural Modification Modifying the chemical structure of this compound at the site of metabolic attack to block or slow down the metabolic process.Potentially significant increase, but requires medicinal chemistry efforts and re-evaluation of the compound's pharmacological activity.
Lipid-Based Formulations Certain lipid-based formulations can promote lymphatic transport, which bypasses the portal circulation and first-pass metabolism in the liver.Moderate to significant increase if hepatic first-pass metabolism is the main issue.

Section 3: In Vivo Pharmacokinetic Study Design

After selecting and preparing a suitable formulation based on the troubleshooting guides, the next step is to evaluate its performance in vivo.

Question: What is a standard protocol for an in vivo pharmacokinetic study to assess the oral bioavailability of a new this compound formulation?

Answer: A well-designed pharmacokinetic study in an animal model (e.g., rats or mice) is essential to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use a sufficient number of healthy adult rodents (e.g., Sprague-Dawley rats), typically divided into groups for intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV Group: Administer a known dose of this compound (solubilized in a suitable vehicle) intravenously to determine the absolute bioavailability.

    • PO Group(s): Administer the test formulation(s) of this compound orally via gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, and half-life. Absolute bioavailability (F%) can be calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Section 4: Visualizations

Logical Workflow for Troubleshooting Poor Bioavailability

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Diagnosis & Strategy Selection cluster_2 Phase 3: Formulation & Re-evaluation Start Start: Poor in vivo bioavailability of this compound observed Solubility Determine Aqueous Solubility Start->Solubility Permeability Assess In Vitro Permeability (Caco-2) Solubility->Permeability Metabolism Evaluate Metabolic Stability Permeability->Metabolism IsSolubilityLow Solubility Low? Metabolism->IsSolubilityLow IsPermeabilityLow Permeability Low? IsSolubilityLow->IsPermeabilityLow No Formulate_Sol Formulation Strategies: - Particle Size Reduction - Solid Dispersion - Lipid-Based Systems IsSolubilityLow->Formulate_Sol Yes IsMetabolismHigh Metabolism High? IsPermeabilityLow->IsMetabolismHigh No Formulate_Perm Strategies: - Prodrug Approach - Permeation Enhancers - Nanoparticles IsPermeabilityLow->Formulate_Perm Yes Formulate_Met Strategies: - Metabolic Inhibitors - Structural Modification - Lymphatic Targeting IsMetabolismHigh->Formulate_Met Yes InVivoPK Conduct In Vivo Pharmacokinetic Study IsMetabolismHigh->InVivoPK No Formulate_Sol->InVivoPK Formulate_Perm->InVivoPK Formulate_Met->InVivoPK G cluster_0 Preparation cluster_1 Dosing & Sampling cluster_2 Analysis Animal_Model Select Animal Model (e.g., Rats) Formulation_Prep Prepare IV and Oral Formulations of this compound Animal_Model->Formulation_Prep Dosing Administer IV and Oral Doses Formulation_Prep->Dosing Blood_Sampling Collect Blood Samples at Timed Intervals Dosing->Blood_Sampling Plasma_Prep Process Blood to Obtain Plasma Blood_Sampling->Plasma_Prep LCMS_Analysis Quantify this compound in Plasma (LC-MS/MS) Plasma_Prep->LCMS_Analysis PK_Analysis Calculate Pharmacokinetic Parameters (AUC, Cmax, etc.) LCMS_Analysis->PK_Analysis End Determine Oral Bioavailability PK_Analysis->End

References

JB061 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals using JB061. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may lead to variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a 4-hydroxycoumarin analog that acts as a selective inhibitor of myosin II.[1] Myosin II is a motor protein crucial for generating force for muscle contraction and is involved in various cellular processes, including cell division (cytokinesis), migration, and adhesion. This compound is reported to be cardiac-selective.[1]

Q2: What are the most common sources of variability in cell-based assays?

A2: The reproducibility of cell-based assays is critical for reliable data.[2][3] Key factors contributing to variability include:

  • Cell Health and Quality: The health, confluence, and passage number of your cells can significantly impact results.[4]

  • Assay Timing: The point at which you conduct your analysis can affect the outcome, especially in dynamic processes like cytotoxicity.[5]

  • Reagent Preparation and Handling: Inconsistent reagent concentrations or improper storage can introduce errors.

  • Plate Selection: The type of microtiter plate used can influence background noise and signal detection, particularly for fluorescence or luminescence assays.[6]

  • Mycoplasma Contamination: Undetected mycoplasma contamination can alter cellular responses and compromise data reliability.[5]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound

High variability in the half-maximal inhibitory concentration (IC50) values across replicate experiments is a common challenge. This can manifest as large standard deviations or inconsistent dose-response curves.

Potential Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a frequent source of variability.

    • Solution: Ensure thorough mixing of the cell suspension before and during plating. After seeding, allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell settling.

  • Variable Cell Passage Number: Cells at high passage numbers can exhibit altered phenotypes and drug responses.

    • Solution: Use cells within a consistent and defined passage number range for all experiments. We recommend creating a cell bank of low-passage cells to ensure a consistent supply.

  • Inaccurate this compound Dilutions: Errors in preparing the serial dilutions of this compound will directly impact the dose-response curve.

    • Solution: Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and perform serial dilutions carefully. Consider preparing a master mix of the highest concentration and then performing serial dilutions.

Issue 2: Inconsistent Results in Cell Migration Assays

Cell migration assays, such as scratch/wound healing or transwell assays, are often used to evaluate the effects of myosin II inhibitors. Variability can appear as inconsistent wound closure rates or variable numbers of migrated cells.

Potential Causes and Solutions:

  • Scratch/Wound Inconsistency: The width and depth of the scratch can vary, leading to different rates of "healing."

    • Solution: Use a specialized tool or a consistent pipette tip to create a uniform scratch. Image the same region of the scratch at each time point.

  • Sub-optimal Cell Confluence: If cells are not fully confluent when the scratch is made, the migration dynamics will be altered.

    • Solution: Ensure a consistent, 100% confluent monolayer before creating the scratch.

  • Serum Concentration: Serum contains growth factors that stimulate cell migration. Variability in serum concentration can affect results.

    • Solution: Use a consistent and, if possible, reduced serum concentration in your assay medium to minimize proliferation-driven "wound closure."

Data Presentation

Table 1: Comparative Inhibitory Activity of this compound

Myosin II IsoformReported IC50 (µM)Primary Cell Type for Assay
Cardiac Myosin~5-10Primary Cardiomyocytes
Skeletal Myosin~25-40C2C12 Myotubes
Non-muscle Myosin IIA> 50HeLa Cells
Non-muscle Myosin IIB> 50U2OS Cells

Note: These are representative values. Actual IC50 values may vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Protocol: Cell Migration Scratch Assay

This protocol outlines a standard method for assessing the effect of this compound on cell migration.

  • Cell Seeding: Seed cells (e.g., HeLa or a relevant cardiac cell line) in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 100% confluence.

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch down the center of each well.

  • Washing: Gently wash each well twice with phosphate-buffered saline (PBS) to remove detached cells.

  • This compound Treatment: Add fresh, low-serum medium containing the desired concentrations of this compound (and a vehicle control) to the respective wells.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope with a camera. Mark the specific location to ensure subsequent images are taken from the same spot.

  • Incubation: Return the plate to the incubator.

  • Imaging (Time X): Capture images of the same scratch locations at predetermined time points (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the Time 0 image for each condition.

Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating key concepts related to this compound experiments.

Myosin_II_Inhibition_Pathway cluster_cell Cellular Processes cluster_inhibition Inhibition Actin Actin Filaments Contraction Acto-myosin Contraction Actin->Contraction Myosin Myosin II Myosin->Contraction Migration Cell Migration Contraction->Migration Cytokinesis Cytokinesis Contraction->Cytokinesis This compound This compound This compound->Myosin Inhibits ATPase Activity

Caption: Mechanism of this compound action on cellular processes.

Troubleshooting_Workflow Start High Variability in Results CheckCells Check Cell Health & Passage Number Start->CheckCells CheckReagents Verify Reagent Prep & Dilutions CheckCells->CheckReagents Cells OK NewCulture Start New Culture from Low-Passage Stock CheckCells->NewCulture Issue Found CheckProtocol Review Assay Protocol CheckReagents->CheckProtocol Reagents OK FreshReagents Prepare Fresh Reagents CheckReagents->FreshReagents Issue Found OptimizeProtocol Optimize Incubation/Timing CheckProtocol->OptimizeProtocol Issue Found Rerun Re-run Experiment CheckProtocol->Rerun Protocol OK NewCulture->Rerun FreshReagents->Rerun OptimizeProtocol->Rerun

Caption: Troubleshooting workflow for experimental variability.

References

Technical Support Center: Preventing JB061 Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JB061. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with this compound precipitation in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A: Precipitation of this compound in aqueous buffers is a common issue and can be attributed to several factors. This compound is a hydrophobic molecule with low intrinsic aqueous solubility. Precipitation can be triggered by:

  • High Concentration: The concentration of this compound in your experiment may exceed its solubility limit in the specific buffer system you are using.

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can significantly impact the solubility of this compound.

  • Solvent Shock: Rapidly diluting a concentrated stock of this compound (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.

  • Temperature: Changes in temperature can affect the solubility of this compound. Some compounds are less soluble at lower temperatures.

  • Interactions with Other Molecules: this compound may interact with other components in your experimental system, such as proteins or salts, leading to precipitation.

Q2: I prepared my this compound solution, and it was clear, but it became cloudy after a few hours. What is happening?

A: This phenomenon is known as delayed precipitation and often indicates that your initial solution was supersaturated. While the compound may dissolve initially, it is not thermodynamically stable at that concentration and will eventually precipitate over time.

Q3: Can I use a different buffer to prevent precipitation?

A: Yes, the choice of buffer can have a significant impact on the solubility of this compound. It is recommended to screen a panel of buffers with varying pH and salt compositions to identify the optimal conditions for your experiment.

Q4: What is the maximum recommended final concentration of DMSO in my experiments?

A: To avoid solvent-induced artifacts and precipitation, the final concentration of DMSO in your aqueous working solution should generally be kept below 1% (v/v), and ideally below 0.5%. The exact tolerance will depend on your specific experimental setup.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot and prevent this compound precipitation.

Issue 1: this compound precipitates immediately upon addition to the aqueous buffer.
  • Potential Cause: The concentration of this compound is too high for the chosen buffer, or "solvent shock" is occurring.

  • Recommended Solutions:

    • Reduce the Final Concentration: Lower the final working concentration of this compound in your experiment.

    • Optimize the Dilution Method: Instead of adding the this compound stock directly to the full volume of buffer, try adding the stock to a smaller volume of buffer and then adding this intermediate dilution to the final volume. Also, ensure rapid mixing during dilution.

    • Use a Co-solvent: Prepare the this compound stock in a water-miscible organic solvent like DMSO or ethanol at a high concentration, and then add it to the aqueous buffer while vortexing.[1][2] This helps to minimize the final organic solvent concentration.

Issue 2: The this compound solution is initially clear but precipitates over time or upon temperature change.
  • Potential Cause: The solution is supersaturated and thermodynamically unstable.

  • Recommended Solutions:

    • Decrease the Working Concentration: The most straightforward solution is to work at a lower, more stable concentration of this compound.

    • Incorporate Solubilizing Excipients: The use of excipients can help to stabilize this compound in solution. Common options include:

      • Cyclodextrins: These molecules have a hydrophobic core that can encapsulate this compound, increasing its apparent solubility in water.[3][4][5]

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize this compound.[6][7][8]

      • Polymers: Biocompatible polymers such as PEG or PVP can also be used to improve and maintain the solubility of hydrophobic compounds.

Data Presentation

The following tables provide hypothetical data on the solubility of this compound in various conditions to guide your experimental design.

Table 1: Solubility of this compound in Common Buffers

Buffer (50 mM)pHThis compound Solubility (µM)
Phosphate-Buffered Saline (PBS)7.45
Tris-HCl7.48
HEPES7.412
MES6.015
Citrate5.025

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solventFinal Concentration (% v/v)This compound Solubility (µM)
DMSO0.110
DMSO0.525
Ethanol0.515
PEG-4001.040

Table 3: Effect of Solubilizing Excipients on this compound Solubility in PBS (pH 7.4)

ExcipientConcentrationThis compound Solubility (µM)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)2% (w/v)75
Tween® 800.1% (v/v)50
Pluronic® F-680.1% (w/v)60

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 2% w/v in PBS).

  • Warm the HP-β-CD solution to 37°C to aid in complex formation.

  • Add the concentrated this compound stock solution (in DMSO) dropwise to the warm HP-β-CD solution while vortexing.

  • Continue to vortex for 15-30 minutes to allow for the formation of the inclusion complex.

  • Allow the solution to cool to room temperature before use.

Protocol 3: Solubilization of this compound using a Surfactant
  • Prepare your desired aqueous buffer containing the surfactant of choice (e.g., 0.1% Tween® 80 in PBS).

  • Add the concentrated this compound stock solution (in DMSO) dropwise to the surfactant-containing buffer while vortexing vigorously.

  • The final concentration of the surfactant should be above its critical micelle concentration (CMC) to ensure micelle formation.

Visualizations

Factors Influencing this compound Precipitation

cluster_factors Factors Influencing this compound Precipitation Concentration High Concentration Precipitation This compound Precipitation Concentration->Precipitation Buffer Buffer Composition (pH, Ionic Strength) Buffer->Precipitation Solvent Solvent Shock Solvent->Precipitation Temperature Low Temperature Temperature->Precipitation Interactions Molecular Interactions Interactions->Precipitation

Caption: Key factors that can lead to the precipitation of this compound in aqueous solutions.

Troubleshooting Workflow for this compound Precipitation

Start Precipitation Observed Check_Conc Is the concentration too high? Start->Check_Conc Reduce_Conc Reduce this compound Concentration Check_Conc->Reduce_Conc Yes Check_Dilution Is 'solvent shock' the issue? Check_Conc->Check_Dilution No Success Precipitation Resolved Reduce_Conc->Success Optimize_Dilution Optimize Dilution Protocol Check_Dilution->Optimize_Dilution Yes Check_Buffer Is the buffer optimal? Check_Dilution->Check_Buffer No Optimize_Dilution->Success Screen_Buffers Screen Different Buffers (pH, salts) Check_Buffer->Screen_Buffers Yes Use_Excipients Consider Solubilizing Excipients Check_Buffer->Use_Excipients No Screen_Buffers->Success Use_Excipients->Success

Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.

Mechanism of Cyclodextrin-Mediated Solubilization

This compound This compound (Poorly Soluble) Complex This compound-Cyclodextrin Inclusion Complex This compound->Complex Encapsulation CD Cyclodextrin CD->Complex Soluble Increased Aqueous Solubility Complex->Soluble

Caption: Encapsulation of this compound by cyclodextrin to form a soluble inclusion complex.

References

Technical Support Center: JB061 Selectivity Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JB061, a cardiac-selective myosin II inhibitor. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the selectivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established selectivity profile of this compound?

This compound is a known inhibitor of myosin II, demonstrating selectivity for cardiac and skeletal muscle isoforms over smooth muscle myosin II.[1][2] It is characterized as a cardiac-selective agent.[2]

Q2: What are the known IC50 values for this compound against different myosin II isoforms?

The half-maximal inhibitory concentrations (IC50) for this compound have been determined against several myosin II isoforms. These values are crucial for understanding its selectivity profile.

Myosin II IsoformIC50 Value (µM)
Cardiac Muscle Myosin4.4[1]
Skeletal Muscle Myosin9.1[1]
Smooth Muscle Myosin II>100[1][2]

Q3: What is the mechanism of action for this compound?

This compound and its analogs are believed to bind to the same site on myosin as blebbistatin, a well-characterized myosin II inhibitor.[2] They likely stabilize the actin-unbound myosin-ADP-Pi state, which is a rate-limiting step in the myosin ATPase cycle.[2]

Q4: What structural features of this compound are critical for its selectivity?

The selectivity of this compound and related 4-hydroxycoumarin imines is significantly influenced by the substitution pattern on the aromatic side arm. For this compound, the meta-methoxy group on the benzyl ring is a key determinant of its cardiac selectivity. In contrast, analogs with para substituents on the same ring tend to exhibit selectivity for skeletal muscle myosin.[2]

Troubleshooting Guide

This guide provides solutions to common issues encountered when working to enhance the selectivity of this compound.

Problem 1: High off-target activity observed in cellular assays.

  • Possible Cause: The concentration of this compound used may be too high, leading to engagement with lower-affinity targets.

  • Solution:

    • Concentration Optimization: Perform a dose-response curve in your specific cell line to determine the optimal concentration that elicits the desired on-target effect with minimal off-target activity.

    • Orthogonal Assays: Employ a secondary, mechanistically distinct assay to confirm the on-target effects of this compound.

    • Structural Modification: Based on the known structure-activity relationships (SAR), consider synthesizing analogs of this compound. For instance, modifications at the meta position of the benzyl ring could be explored to potentially enhance cardiac selectivity.[2]

Problem 2: Inconsistent IC50 values in in-vitro ATPase assays.

  • Possible Cause 1: Variability in protein quality or assay conditions.

  • Solution:

    • Protein Purity: Ensure the purity and activity of the myosin isoforms used in the assay.

    • Standardized Protocols: Strictly adhere to a validated actin-activated ATPase assay protocol. Key parameters to control include ATP concentration, temperature, and buffer composition.

    • Positive Control: Include a known myosin inhibitor with a well-established IC50 value, such as blebbistatin, as a positive control in each experiment to monitor assay performance.

  • Possible Cause 2: Compound precipitation at higher concentrations.

  • Solution:

    • Solubility Assessment: Determine the aqueous solubility of this compound in the assay buffer.

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity.

Problem 3: Difficulty in rationally designing more selective analogs.

  • Possible Cause: Insufficient understanding of the structural basis for this compound's selectivity.

  • Solution:

    • Computational Modeling: Utilize molecular docking simulations with homology models of cardiac and skeletal myosin II to visualize the binding pose of this compound and identify key interactions that contribute to its selectivity.[2] This can provide insights for designing new analogs with improved selectivity.

    • Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of this compound analogs with systematic modifications to the 4-hydroxycoumarin scaffold and the imine side chain. This will help to further define the structural determinants of selectivity.

Experimental Protocols

Actin-Activated Mg2+-ATPase Activity Assay

This protocol is adapted from methods used to characterize 4-hydroxycoumarin imine inhibitors of myosin II.[2]

1. Reagents:

  • Purified cardiac, skeletal, and smooth muscle myosin II isoforms.

  • Actin, purified from rabbit skeletal muscle.

  • Assay Buffer: 15 mM HEPES (pH 7.5), 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl.

  • ATP stock solution.

  • This compound stock solution (dissolved in DMSO).

  • Phosphate detection reagent (e.g., malachite green-based).

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, actin, and varying concentrations of this compound in a 96-well plate.

  • Add the specific myosin II isoform to each well to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Initiate the ATPase reaction by adding a saturating concentration of ATP.

  • Allow the reaction to proceed for a defined period, ensuring it is within the linear range of phosphate release.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate (Pi) released.

  • Calculate the rate of ATP hydrolysis for each this compound concentration.

  • Plot the rate of ATP hydrolysis against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Myosin_ATPase_Cycle cluster_inhibition Site of this compound Inhibition Myosin_ATP Myosin-ATP (Actin Detached) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP (Rigor-like) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding

Myosin II ATPase cycle and the proposed point of inhibition by this compound.

Experimental_Workflow start Start: Enhance this compound Selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis of this compound Analogs start->sar_analysis design Design New Analogs (e.g., modify benzyl ring substituents) sar_analysis->design synthesis Synthesize Novel Compounds design->synthesis screening In-vitro Selectivity Screening (Actin-Activated ATPase Assay) synthesis->screening data_analysis Analyze IC50 Values (Cardiac vs. Skeletal vs. Smooth Muscle Myosin) screening->data_analysis data_analysis->design Iterate Design lead_optimization Lead Optimization of Analogs with Improved Selectivity Profile data_analysis->lead_optimization Promising Analog Identified end End: More Selective this compound Analog lead_optimization->end

Workflow for the rational design and screening of more selective this compound analogs.

Troubleshooting_Logic start Issue: Poor Selectivity of this compound Derivative check_assay Is the in-vitro assay reliable? start->check_assay check_compound Is the compound degrading or precipitating? start->check_compound check_sar Does the modification align with known SAR? start->check_sar optimize_assay Optimize Assay Conditions (e.g., protein quality, buffer) check_assay->optimize_assay No verify_compound Verify Compound Integrity and Solubility check_compound->verify_compound No redesign Redesign Analog Based on SAR (e.g., substituent position) check_sar->redesign No

A logical approach to troubleshooting poor selectivity in this compound derivatives.

References

Validation & Comparative

A Comparative Guide to Myosin Inhibitors: JB061 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myosin inhibitors are a class of small molecules that modulate the function of myosin motor proteins, playing a crucial role in cellular processes ranging from muscle contraction to cell division. This guide provides a comparative overview of the novel nonmuscle myosin inhibitor JB061 against other prominent myosin inhibitors, including the cardiac myosin inhibitors Mavacamten and Aficamten, and the cardiac myosin activators Omecamtiv Mecarbil and Danicamtiv. This comparison is intended to provide researchers with the necessary data to evaluate their potential applications in various experimental settings.

Mechanism of Action and Comparative Efficacy

Myosin inhibitors can be broadly categorized based on their target myosin isoforms and their effect on the myosin ATPase cycle. This compound is identified as a nonmuscle myosin II inhibitor, distinguishing it from the other compounds in this comparison which primarily target cardiac myosin.[1]

Mavacamten and Aficamten are cardiac myosin inhibitors that reduce the number of active actin-myosin cross-bridges.[2][3] Mavacamten achieves this by stabilizing an energy-sparing, super-relaxed state of the myosin head, thus reducing the availability of heads for binding to actin.[4][5][6][7] Aficamten also inhibits cardiac myosin but through a distinct allosteric site, primarily slowing phosphate release and thereby reducing the formation of strongly bound cross-bridges.[8][9] Both have shown efficacy in reducing hypercontractility in hypertrophic cardiomyopathy (HCM).[2][3][10]

In contrast, Omecamtiv Mecarbil and Danicamtiv are cardiac myosin activators. Omecamtiv Mecarbil accelerates the rate-limiting step of phosphate release, increasing the number of myosin heads bound to actin at any given time and prolonging the power stroke duration.[11][12] Danicamtiv also enhances cardiac contractility by increasing the number of active myosin heads and slowing the release of ADP.

This compound is a nonmuscle myosin inhibitor with demonstrated inhibitory activity against cardiac and skeletal muscle myosin as well, though it is significantly less potent against smooth muscle myosin II.[1] Notably, it is reported to be a poor inhibitor of ATPase activity, with an IC50 greater than 200 μM.[1] This suggests a mechanism of action that may differ from direct inhibition of the ATPase catalytic site.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and other selected myosin modulators. Direct comparison of this compound with cardiac-specific inhibitors should be interpreted with caution due to the differences in their primary targets and the limited available data for this compound.

Inhibitor Target Myosin Isoform(s) IC50 (Cardiac Myosin) IC50 (Skeletal Muscle Myosin) IC50 (Smooth Muscle Myosin II) Effect on ATPase Activity Cytotoxicity (COS-7 cells IC50)
This compound Nonmuscle Myosin II, Cardiac, Skeletal4.4 μM[1]9.1 μM[1]>100 μM[1]Poor inhibition (IC50 > 200 μM)[1]39 μM[1]
Mavacamten Cardiac MyosinPotent inhibitor (sub-μM IC50)Less potent than cardiacNot a primary targetInhibits ATPase activityData not available in this format
Aficamten Cardiac MyosinPotent inhibitorLess potent than cardiacNot a primary targetInhibits ATPase activityData not available in this format
Omecamtiv Mecarbil Cardiac MyosinActivatorNot a primary targetNot a primary targetActivates ATPase activityData not available in this format
Danicamtiv Cardiac MyosinActivatorNot a primary targetNot a primary targetActivates ATPase activityData not available in this format

Signaling Pathways

The signaling pathways affected by these inhibitors are directly related to their myosin targets.

Cardiac Myosin Modulation in Hypertrophic Cardiomyopathy

Mavacamten and Aficamten are designed to counteract the hypercontractility characteristic of hypertrophic cardiomyopathy (HCM). By inhibiting cardiac myosin, they aim to normalize sarcomere function and reduce the downstream pathological signaling associated with HCM, which can include pathways related to fibrosis and cellular hypertrophy.

Cardiac_Myosin_Inhibition_in_HCM cluster_Sarcomere Sarcomere cluster_Inhibitors Cardiac Myosin Inhibitors Myosin Myosin Cross_Bridge_Formation Cross_Bridge_Formation Myosin->Cross_Bridge_Formation Binds Actin Actin Actin->Cross_Bridge_Formation Hypercontractility Hypercontractility Cross_Bridge_Formation->Hypercontractility Pathological_Signaling Pathological Signaling (e.g., Fibrosis, Hypertrophy) Hypercontractility->Pathological_Signaling Leads to Mavacamten Mavacamten Mavacamten->Myosin Inhibits Aficamten Aficamten Aficamten->Myosin Inhibits

Cardiac Myosin Inhibition Pathway in HCM.
Non-Muscle Myosin II Inhibition

This compound targets non-muscle myosin II, which is involved in a variety of cellular processes including cell migration, adhesion, and cytokinesis. The signaling pathways impacted by this compound would therefore be those that regulate these fundamental cellular functions.

Non_Muscle_Myosin_II_Inhibition Upstream_Signals Upstream Signals (e.g., RhoA, ROCK) NM_Myosin_II Non-Muscle Myosin II Upstream_Signals->NM_Myosin_II Activates Actomyosin_Contractility Actomyosin_Contractility NM_Myosin_II->Actomyosin_Contractility This compound This compound This compound->NM_Myosin_II Inhibits Cellular_Processes Cellular Processes: - Cell Migration - Adhesion - Cytokinesis Actomyosin_Contractility->Cellular_Processes

Non-Muscle Myosin II Inhibition Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays used to characterize myosin inhibitors.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, which is a direct indicator of its enzymatic activity. Inhibition of this activity is a primary mechanism for many myosin inhibitors.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis over time. This is often done using a colorimetric method, such as the malachite green assay, or by using radioactively labeled ATP.

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing appropriate concentrations of KCl, MgCl2, EGTA, and a pH buffer (e.g., MOPS or Tris-HCl).

  • Myosin Preparation: Purified myosin (cardiac, skeletal, or smooth muscle) is added to the reaction buffer.

  • Inhibitor Addition: The myosin inhibitor (e.g., this compound) is added at various concentrations to different reaction wells. A control with no inhibitor is also prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP. For actin-activated ATPase assays, purified actin filaments are also included in the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific period.

  • Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., a strong acid like perchloric acid or SDS).

  • Phosphate Detection: A colorimetric reagent (e.g., malachite green) is added, and the absorbance is measured at a specific wavelength (e.g., 650 nm).

  • Data Analysis: The rate of Pi release is calculated and plotted against the inhibitor concentration to determine the IC50 value.

ATPase_Assay_Workflow Prepare_Reaction_Mix 1. Prepare Reaction Mixture (Buffer, Myosin, Inhibitor) Initiate_Reaction 2. Initiate with ATP (and Actin if applicable) Prepare_Reaction_Mix->Initiate_Reaction Incubate 3. Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction 4. Stop Reaction Incubate->Stop_Reaction Detect_Phosphate 5. Detect Inorganic Phosphate Stop_Reaction->Detect_Phosphate Analyze_Data 6. Analyze Data (IC50) Detect_Phosphate->Analyze_Data

General Workflow for Myosin ATPase Assay.
Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability. The data for this compound's cytotoxicity was obtained using this type of assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells (e.g., COS-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well Plate Treat_with_Compound 2. Treat with Test Compound Seed_Cells->Treat_with_Compound Incubate_Cells 3. Incubate Treat_with_Compound->Incubate_Cells Add_MTT 4. Add MTT Reagent Incubate_Cells->Add_MTT Solubilize_Formazan 5. Solubilize Formazan Crystals Add_MTT->Solubilize_Formazan Measure_Absorbance 6. Measure Absorbance Solubilize_Formazan->Measure_Absorbance Analyze_Data 7. Analyze Data (IC50) Measure_Absorbance->Analyze_Data

General Workflow for MTT Cytotoxicity Assay.

Conclusion

This compound presents an interesting profile as a nonmuscle myosin II inhibitor with selectivity over smooth muscle myosin. Its poor inhibition of ATPase activity suggests a potentially novel mechanism of action that warrants further investigation. In contrast, Mavacamten and Aficamten are well-characterized cardiac myosin inhibitors with proven clinical utility in treating hypertrophic cardiomyopathy, while Omecamtiv Mecarbil and Danicamtiv are cardiac myosin activators being explored for conditions of systolic dysfunction. The provided data and protocols offer a foundation for researchers to design experiments to further elucidate the specific mechanisms and potential therapeutic applications of this compound and to draw more direct comparisons with other myosin modulators. Further studies are needed to fully understand the signaling pathways modulated by this compound and to establish a more comprehensive comparative profile.

References

A Comparative Guide to Myosin II Inhibitors in Cardiac Muscle Research: JB061 vs. Blebbistatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable myosin II inhibitor is critical for the accuracy and reliability of cardiac muscle studies. This guide provides a detailed comparison of a novel cardiac-selective myosin inhibitor, JB061, with the widely used, non-selective inhibitor, blebbistatin, and its improved derivative, para-aminoblebbistatin.

This comparison guide delves into the mechanisms of action, quantitative performance data, and experimental protocols for these small molecules. By presenting a clear and objective analysis, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research needs.

At a Glance: Key Differences and Performance Data

The following table summarizes the key quantitative data for this compound, blebbistatin, and para-aminoblebbistatin, offering a direct comparison of their potency and selectivity.

FeatureThis compoundBlebbistatinpara-Aminoblebbistatin
Chemical Class 4-Hydroxycoumarin IminePyrroloquinolinonePyrroloquinolinone
Mechanism of Action Myosin II ATPase InhibitorMyosin II ATPase InhibitorMyosin II ATPase Inhibitor
IC50 Cardiac Muscle Myosin 4.4 µM~0.5-5 µM[1]5.2 µM (pig left ventricle)
IC50 Skeletal Muscle Myosin 9.1 µM~1.3 µM (rabbit skeletal)[2]~0.47 µM (rabbit skeletal)
IC50 Smooth Muscle Myosin II >100 µM~80 µM[1]Not specified
ATPase Activity Inhibition (Myosin) Poorly decreases (IC50 > 200 µM)[3]Potent inhibitorPotent inhibitor
Cytotoxicity (IC50) 39 µM (COS-7 cells)[3]Cytotoxic[3]Non-cytotoxic
Phototoxicity Not specifiedPhototoxic[3]Non-phototoxic
Water Solubility Favorable physical and chemical propertiesLow (forms aggregates >10 µM)High (~400 µM)[4]
Fluorescence Not specifiedStrong fluorophoreNon-fluorescent

Delving Deeper: Mechanism of Action and Molecular Interactions

Both this compound and blebbistatin function by inhibiting the ATPase activity of myosin II, the motor protein responsible for muscle contraction.[3][5] This inhibition prevents the cyclical interaction of myosin with actin filaments, leading to muscle relaxation.

Blebbistatin binds to a pocket on the myosin head, trapping it in a state with low affinity for actin.[5] This effectively uncouples the electrical excitation of the cardiomyocyte from the mechanical contraction. While a powerful tool, its non-selectivity for different myosin isoforms and its significant off-target effects, such as phototoxicity and cytotoxicity, can complicate experimental interpretation.[3]

This compound , a 4-hydroxycoumarin imine derivative, also targets the myosin ATPase.[6] However, it exhibits a degree of selectivity for cardiac myosin over skeletal and, notably, smooth muscle myosin.[3] This selectivity suggests a more targeted approach for studying cardiac-specific functions. Interestingly, while it inhibits the overall function of the myosin motor, it is reported to be a poor inhibitor of the ATPase activity itself, suggesting a potentially different mode of interaction with the enzyme compared to blebbistatin.[3]

para-Aminoblebbistatin was developed to overcome the limitations of blebbistatin.[2] This derivative maintains the core inhibitory mechanism but has been chemically modified to be non-phototoxic, non-cytotoxic, and highly water-soluble, making it a more robust tool for a wider range of applications, including in vivo studies.[2]

Visualizing the Pathways

To better understand the molecular interactions and experimental workflows, the following diagrams have been generated using Graphviz.

Myosin_Inhibition_Pathway Signaling Pathway of Myosin II Inhibition cluster_actin_myosin Actin-Myosin Cross-Bridge Cycle cluster_inhibitors Inhibitor Action Actin Actin Filament Myosin_ADP_Pi Myosin-ADP-Pi Myosin_Actin_ADP_Pi Actin-Myosin-ADP-Pi Myosin_ADP_Pi->Myosin_Actin_ADP_Pi Binds Actin Myosin_Actin_ADP Actin-Myosin-ADP (Rigor) Myosin_Actin_ADP_Pi->Myosin_Actin_ADP Pi Release (Power Stroke) Myosin_ATP Myosin-ATP Myosin_Actin_ADP->Myosin_ATP ATP Binding (Detachment) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis This compound This compound This compound->Myosin_ATP Inhibits ATPase Cycle Blebbistatin Blebbistatin / para-Aminoblebbistatin Blebbistatin->Myosin_ADP_Pi Binds to low actin affinity state

Myosin II Inhibition Pathway

Experimental_Workflow Experimental Workflow for Myosin Inhibitor Comparison cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Cardiomyocytes Isolate Cardiomyocytes Contractility_Assay Cardiomyocyte Contractility Assay Cardiomyocytes->Contractility_Assay Myosin Purify Myosin II ATPase_Assay Myosin ATPase Assay Myosin->ATPase_Assay IC50 Determine IC50 Values ATPase_Assay->IC50 Contractility_Params Analyze Contractility Parameters Contractility_Assay->Contractility_Params

Myosin Inhibitor Comparison Workflow

Experimental Protocols: A Guide to Key Assays

Reproducible and reliable data is paramount in drug comparison studies. This section outlines the general methodologies for the key experiments cited in this guide.

Myosin II ATPase Activity Assay

This assay is fundamental to determining the inhibitory potency of compounds like this compound and blebbistatin on the enzymatic activity of myosin.

Objective: To measure the rate of ATP hydrolysis by purified myosin II in the presence of varying concentrations of the inhibitor.

General Protocol:

  • Protein Purification: Isolate and purify cardiac myosin II from a relevant animal model (e.g., bovine or porcine ventricle).

  • Reaction Mixture Preparation: Prepare a reaction buffer typically containing KCl, MgCl2, and a buffering agent (e.g., imidazole or Tris-HCl) at a physiological pH.

  • Inhibitor Incubation: Pre-incubate the purified myosin with a range of concentrations of the test compound (this compound, blebbistatin, or para-aminoblebbistatin) for a specified time.

  • Initiation of Reaction: Initiate the ATPase reaction by adding a known concentration of ATP, often radiolabeled ([γ-³²P]ATP) for sensitive detection.

  • Reaction Quenching: After a defined incubation period at a controlled temperature (e.g., 25°C or 37°C), stop the reaction by adding a quenching solution (e.g., perchloric acid or SDS).

  • Phosphate Detection: Quantify the amount of inorganic phosphate (Pi) released. For radiolabeled ATP, this involves separating the labeled Pi from the unhydrolyzed ATP and measuring radioactivity using a scintillation counter. Alternatively, colorimetric methods like the malachite green assay can be used to detect unlabeled Pi.

  • Data Analysis: Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cardiomyocyte Contractility Assay

This assay provides a more physiologically relevant measure of the inhibitor's effect on cardiac muscle function.

Objective: To assess the impact of the inhibitors on the contractile properties of isolated cardiomyocytes.

General Protocol:

  • Cardiomyocyte Isolation: Isolate viable, rod-shaped cardiomyocytes from the ventricles of an appropriate animal model (e.g., rat or mouse).

  • Cell Plating and Pacing: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach. Use a field stimulation system to pace the cells at a physiological frequency (e.g., 1-2 Hz).

  • Inhibitor Application: Perfuse the cardiomyocytes with a solution containing the test inhibitor at various concentrations.

  • Contractility Measurement: Use a video-based edge-detection system or a similar imaging modality to record the changes in cell length (sarcomere shortening) during contraction and relaxation.

  • Data Acquisition and Analysis: Record several parameters of contractility, including:

    • Peak Shortening (PS): The maximal extent of cell shortening.

    • Time to Peak Shortening (TPS): The time taken to reach maximal shortening.

    • Time to 90% Relengthening (TR90): The time taken for the cell to relax to 90% of its initial length.

    • Maximal Velocity of Shortening (+dL/dt): The maximum rate of contraction.

    • Maximal Velocity of Relengthening (-dL/dt): The maximum rate of relaxation.

  • Dose-Response Analysis: Plot the changes in these contractility parameters against the inhibitor concentration to determine the effective concentration for altering cardiomyocyte function.

Conclusion and Future Directions

The choice between this compound and blebbistatin (or its derivatives) for cardiac muscle studies depends heavily on the specific experimental goals.

  • Blebbistatin remains a potent and widely characterized tool for achieving rapid and complete inhibition of muscle contraction, making it suitable for applications like excitation-contraction uncoupling in electrophysiological studies. However, its off-target effects necessitate careful experimental design and data interpretation.

  • para-Aminoblebbistatin represents a significant improvement over blebbistatin, offering similar potency without the confounding factors of phototoxicity and cytotoxicity, along with enhanced solubility. It is the recommended choice for most applications where a general myosin II inhibitor is required, especially in live-cell imaging and in vivo experiments.

  • This compound emerges as a promising lead compound for the development of cardiac-selective myosin inhibitors. Its preferential activity against cardiac myosin suggests its utility in dissecting the specific roles of this isoform in cardiac physiology and pathophysiology. Further research is needed to fully characterize its mechanism of action and to explore its therapeutic potential for conditions characterized by cardiac hypercontractility.

As the field of cardiac research continues to advance, the development and characterization of novel, highly selective myosin inhibitors like this compound will be instrumental in unraveling the complexities of cardiac muscle function and in identifying new therapeutic targets for heart disease.

References

A Comparative Guide to the Selectivity of Cardiac Myosin Inhibitors: JB061 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JB061's selectivity for cardiac myosin against other prominent inhibitors, supported by experimental data and detailed methodologies.

The selective inhibition of cardiac myosin is a promising therapeutic strategy for hypertrophic cardiomyopathy (HCM), a condition characterized by excessive heart muscle contraction. This guide focuses on this compound, a novel myosin inhibitor, and benchmarks its performance against established and emerging compounds in the field: mavacamten and aficamten.

Quantitative Comparison of Myosin Inhibitor Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, mavacamten, and aficamten against various myosin isoforms. Lower IC50 values indicate higher potency. The selectivity ratio, calculated by dividing the IC50 for non-cardiac myosin by the IC50 for cardiac myosin, provides a quantitative measure of cardiac specificity.

CompoundCardiac Myosin IC50 (µM)Skeletal Myosin IC50 (µM)Smooth Muscle Myosin IC50 (µM)Cardiac vs. Skeletal Selectivity RatioCardiac vs. Smooth Muscle Selectivity Ratio
This compound 4.4[1]9.1[1]>100[1]2.1>22.7
Mavacamten 0.47 - 0.73[2]2.14 - 5.85[2]>50[2]~3.8 - 8.0>68.5
Aficamten 1.26[2]6.52 (fast skeletal)[2]>40[2]5.2>31.7

Key Observations:

  • Potency: Mavacamten exhibits the highest potency for cardiac myosin, followed by aficamten and then this compound.

  • Cardiac Selectivity: All three compounds demonstrate selectivity for cardiac myosin over skeletal and smooth muscle isoforms. Mavacamten shows the highest selectivity against smooth muscle myosin, while aficamten displays a favorable selectivity profile against fast skeletal myosin. This compound is also cardiac-selective, though its selectivity ratio over skeletal myosin is less pronounced than the other two compounds[1][3].

Experimental Protocols

The determination of myosin inhibitor selectivity relies on robust biochemical assays. The following is a generalized protocol for a myosin ATPase assay, a common method used to determine IC50 values.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, which is a direct indicator of its enzymatic activity. Inhibition of this activity is a key mechanism for cardiac myosin inhibitors.

Materials:

  • Purified myosin isoforms (cardiac, skeletal, smooth muscle)

  • Actin filaments

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., containing imidazole, KCl, MgCl2, DTT)

  • Phosphate detection reagent (e.g., malachite green or a fluorescence-based phosphate sensor)

  • Test compounds (this compound, mavacamten, aficamten) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Preparation of Myosin: Purified myosin isoforms are prepared and their concentrations determined.

  • Reaction Setup: In a microplate, the myosin isoform is mixed with the assay buffer.

  • Compound Addition: A range of concentrations of the test compound (or vehicle control) is added to the wells. The plate is incubated to allow for compound binding to the myosin.

  • Initiation of Reaction: The reaction is initiated by the addition of a mixture of actin and ATP. The presence of actin significantly stimulates the ATPase activity of muscle myosins.

  • Measurement of Phosphate Release: The rate of inorganic phosphate (Pi) release from ATP hydrolysis is measured over time using a phosphate detection reagent. This can be done through a colorimetric change (e.g., malachite green) or an increase in fluorescence, which is then read by a microplate reader.

  • Data Analysis: The rate of ATP hydrolysis is calculated for each compound concentration. The data is then plotted as percent inhibition versus compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the general signaling pathway of cardiac muscle contraction and the points of intervention for myosin inhibitors, as well as a typical experimental workflow for assessing inhibitor selectivity.

Myosin_Inhibition_Pathway cluster_0 Cardiac Muscle Contraction cluster_1 Inhibitor Action Ca_Influx Ca2+ Influx Troponin_Activation Troponin Activation Ca_Influx->Troponin_Activation Actin_Myosin_Binding Actin-Myosin Cross-Bridge Formation Troponin_Activation->Actin_Myosin_Binding Power_Stroke Power Stroke (Contraction) Actin_Myosin_Binding->Power_Stroke Myosin_Detachment Myosin Detachment Power_Stroke->Myosin_Detachment ATP_Hydrolysis ATP Hydrolysis ATP_Hydrolysis->Actin_Myosin_Binding Myosin_Detachment->ATP_Hydrolysis Myosin_Inhibitor Cardiac Myosin Inhibitor (this compound, Mavacamten, Aficamten) Myosin_Inhibitor->Actin_Myosin_Binding Inhibits

Cardiac muscle contraction pathway and inhibitor intervention point.

Experimental_Workflow Start Start: Purified Myosin Isoforms (Cardiac, Skeletal, Smooth) Assay_Setup Set up ATPase Assay with Varying Inhibitor Concentrations Start->Assay_Setup Incubation Incubate Myosin with Inhibitor Assay_Setup->Incubation Reaction_Initiation Initiate Reaction with Actin and ATP Incubation->Reaction_Initiation Data_Acquisition Measure Phosphate Release Over Time Reaction_Initiation->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis Comparison Compare IC50 Values to Determine Selectivity Data_Analysis->Comparison

Workflow for determining myosin inhibitor selectivity.

References

Comparative Analysis of JB061 and Mavacamten in the Context of Cardiac Myosin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two cardiac myosin inhibitors, mavacamten and JB061. Mavacamten is a well-characterized, FDA-approved therapeutic for obstructive hypertrophic cardiomyopathy (HCM), while this compound is a preclinical compound with limited publicly available data. This analysis is based on published preclinical and clinical data.

Overview

Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow and is often caused by mutations in sarcomeric protein genes.[1] These mutations result in hypercontractility of the cardiac muscle.[2] Both mavacamten and this compound target the underlying pathophysiology of HCM by inhibiting cardiac myosin, the motor protein responsible for muscle contraction. However, they are at vastly different stages of development. Mavacamten has undergone extensive clinical trials and is an approved therapy, while this compound is in the early stages of preclinical research.

Mechanism of Action

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[3] It modulates the number of myosin heads available for actin binding, thereby reducing the formation of force-producing cross-bridges.[4] Mavacamten achieves this by stabilizing an energy-sparing, "super-relaxed" state of the myosin head.[5] This reduction in contractility helps to alleviate the left ventricular outflow tract (LVOT) obstruction and improve cardiac filling pressures in patients with HCM.[4]

This compound is described as a cardiac-selective myosin II inhibitor.[6] It belongs to a series of 4-hydroxycoumarin imine analogs that have shown promise in selectively inhibiting cardiac and skeletal muscle myosin over smooth muscle and nonmuscle myosin II.[6] The precise mechanism of action and its effect on the myosin ATPase cycle have not been extensively detailed in the available literature.

Preclinical Data

Mavacamten

Preclinical studies in animal models of HCM demonstrated that mavacamten could prevent the development of hypertrophy and reverse established cardiac thickening.[7] Histopathological analysis confirmed that the drug prevented myocardial fibrosis and cardiomyocyte disarray.[7] In vivo studies also showed that mavacamten improved myocardial compliance and reduced contractility while preserving systemic blood pressure.[8]

This compound

This compound has been identified as a promising preclinical candidate due to its selectivity for cardiac myosin.[6] Structure-activity relationship studies of its analog series suggest that subtle structural modifications can tune the selectivity between cardiac and skeletal myosin.[9] The available data indicates that this compound and related compounds have favorable drug-like properties, including solubility and low cytotoxicity.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for mavacamten. Due to the early stage of research, no quantitative in vivo or clinical data for this compound is publicly available.

Table 1: Mavacamten Preclinical Data
ParameterValueSpecies/ModelSource
IC50 (basal ATPase activity)0.63 ± 0.05 µMBovine cardiac synthetic thick filaments[10]
Table 2: Mavacamten Clinical Trial Data (Selected Phase 3 - EXPLORER-HCM)
EndpointMavacamten GroupPlacebo GroupP-valueSource
Primary Composite Endpoint
Patients meeting primary endpoint37% (45/123)17% (22/128)0.0005[11]
Secondary Endpoints
Change in post-exercise LVOT gradient-36 mmHg<0.0001[11]
Change in pVO2+1.4 mL/kg/min0.0006[11]
Change in KCCQ-CSS+9.1<0.0001[11]
Patients with ≥1 NYHA class improvement65% (80/123)31% (40/128)<0.0001[11]
Table 3: this compound Preclinical Data
ParameterValueSpecies/ModelSource
ActivityIdentified as a cardiac-selective myosin II inhibitorIn vitro assays[6]

Signaling Pathways and Experimental Workflows

Mavacamten Signaling Pathway

Mavacamten_Pathway cluster_Sarcomere Cardiac Sarcomere Myosin Myosin Cross_Bridge Myosin-Actin Cross-Bridge Formation Myosin->Cross_Bridge Binds to Actin Actin Actin Actin->Cross_Bridge Hypercontractility Hypercontractility (HCM Pathophysiology) Cross_Bridge->Hypercontractility Mavacamten Mavacamten Mavacamten->Myosin Binds to myosin head Mavacamten->Cross_Bridge Inhibits formation

Caption: Mavacamten's mechanism of action in the cardiac sarcomere.

Hypothetical Experimental Workflow for Myosin Inhibitor Screening

Experimental_Workflow Start Compound Library HTS High-Throughput Screening (Myosin ATPase Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Testing (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of myosin inhibitors.

Experimental Protocols

Myosin ATPase Activity Assay

A common method to assess the inhibitory activity of compounds like mavacamten and this compound is the NADH-coupled ATPase assay.

  • Protein Preparation : Purified bovine cardiac myosin and actin are used.

  • Reaction Mixture : The assay is typically performed in a buffer containing Pipes, MgCl2, KCl, and DTT. The reaction mixture includes myosin, actin (for actin-activated ATPase), the test compound (e.g., mavacamten or this compound) at various concentrations, and an ATP regeneration system (pyruvate kinase and lactate dehydrogenase) with NADH and phosphoenolpyruvate.

  • Measurement : The rate of ATP hydrolysis is measured by the decrease in NADH absorbance at 340 nm using a plate reader.

  • Data Analysis : IC50 values are calculated by fitting the dose-response data to a suitable equation.[10]

Clinical Trial Protocol (Based on EXPLORER-HCM for Mavacamten)
  • Study Design : A Phase 3, randomized, double-blind, placebo-controlled trial.[11]

  • Patient Population : Patients with symptomatic obstructive hypertrophic cardiomyopathy (NYHA class II-III) and an LVOT gradient of ≥50 mm Hg.[11]

  • Intervention : Patients are randomized to receive either mavacamten (starting at 5 mg daily) or a placebo for a specified duration (e.g., 30 weeks).[11]

  • Primary Endpoint : A composite functional endpoint, such as an increase in peak oxygen consumption (pVO2) and a reduction in NYHA class.[7]

  • Secondary Endpoints : Changes in post-exercise LVOT gradient, pVO2, and patient-reported outcomes like the Kansas City Cardiomyopathy Questionnaire (KCCQ).[11]

  • Safety Monitoring : Regular monitoring of left ventricular ejection fraction (LVEF) to manage the risk of systolic dysfunction.[3]

Conclusion

Mavacamten represents a significant advancement in the treatment of obstructive hypertrophic cardiomyopathy, with a well-defined mechanism of action and a large body of clinical evidence supporting its efficacy and safety.[1][7] It is the first cardiac myosin inhibitor to receive FDA approval for this indication.[1]

This compound is a promising early-stage compound that has demonstrated selectivity for cardiac myosin in preclinical in vitro studies.[6] Its development is in the nascent stages, and further research is required to elucidate its precise mechanism, in vivo efficacy, and safety profile.

A direct and detailed comparison of the performance of this compound and mavacamten is not currently feasible due to the disparity in their developmental stages. While mavacamten is a clinically validated therapeutic, this compound is a preclinical candidate with potential. Future studies on this compound will be necessary to determine if it offers any advantages over existing cardiac myosin inhibitors like mavacamten.

References

Comparative Analysis of JB061 Cross-Reactivity with Non-Muscle Myosins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of the small molecule JB061 against various myosin isoforms, with a particular focus on its cross-reactivity with non-muscle myosins. This compound, a 4-hydroxycoumarin derivative, has been identified as an inhibitor of muscle myosins.[1][2] Understanding its selectivity profile is crucial for its application as a specific molecular probe in research and for its potential therapeutic development.

Executive Summary

This compound is an inhibitor of cardiac and skeletal muscle myosin II.[3][4] Biochemical assays demonstrate its activity against these muscle myosins with IC50 values in the low micromolar range. In contrast, its inhibitory effect on smooth muscle myosin II is significantly weaker, with an IC50 value greater than 100 µM.[3][4]

A key finding from multiple studies is the apparent lack of direct inhibitory activity of this compound and its analogs against non-muscle myosin IIB (NMIIB). This has been primarily assessed through cell-based cytokinesis assays, where these compounds did not show detectable inhibition.[1] However, a conflicting report indicates that this compound does inhibit cytokinesis in COS-7 cells at a concentration of 40 µM, suggesting a potential effect on non-muscle myosin activity. This discrepancy may arise from off-target effects at higher concentrations or differences in experimental conditions.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activity of this compound against various myosin isoforms.

Myosin IsoformAssay TypeIC50 (µM)Reference
Cardiac Muscle MyosinActin-Activated ATPase4.4[3][4]
Skeletal Muscle MyosinActin-Activated ATPase9.1[3][4]
Smooth Muscle Myosin IIActin-Activated ATPase>100[3][4]
Non-Muscle Myosin IIBCytokinesis AssayNo detectable activity[1]
Cytotoxicity (COS-7 cells)Cell Viability Assay39[3]

Signaling Pathways and Experimental Workflows

To illustrate the cellular process of cytokinesis, which is critically dependent on non-muscle myosin II activity, and the biochemical assay used to measure myosin inhibition, the following diagrams are provided.

Cytokinesis_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) NMII Non-Muscle Myosin II pMLC->NMII activates Actin Actin Filaments NMII->Actin interacts with ContractileRing Contractile Ring Assembly & Constriction NMII->ContractileRing Actin->ContractileRing Cytokinesis Cytokinesis ContractileRing->Cytokinesis This compound This compound (potential indirect inhibition) This compound->NMII No direct inhibition of NMIIB reported

Signaling pathway of cytokinesis.

Experimental_Workflow cluster_ATPase Actin-Activated ATPase Assay cluster_Cytokinesis Cytokinesis Inhibition Assay Myosin Purified Myosin (e.g., Cardiac, Skeletal) Incubate_ATPase Incubate Myosin->Incubate_ATPase Actin Actin Actin->Incubate_ATPase ATP ATP ATP->Incubate_ATPase JB061_ATPase This compound (various conc.) JB061_ATPase->Incubate_ATPase MeasurePi Measure Inorganic Phosphate (Pi) release Incubate_ATPase->MeasurePi IC50_Calc Calculate IC50 MeasurePi->IC50_Calc Cells Culture Cells (e.g., COS-7) JB061_Cyto Treat with this compound Cells->JB061_Cyto Incubate_Cyto Incubate (24-48h) JB061_Cyto->Incubate_Cyto Stain Stain Nuclei and Cytoplasm Incubate_Cyto->Stain Image Microscopy Stain->Image Analyze Quantify Multinucleated Cells Image->Analyze

Experimental workflows for myosin inhibition assays.

Experimental Protocols

Actin-Activated Myosin ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of the motor activity of myosin.

  • Protein Purification: Full-length myosin isoforms (cardiac, skeletal, smooth muscle) are purified from tissue sources. Actin is also purified and polymerized into filaments.

  • Reaction Mixture: A reaction buffer containing purified myosin, F-actin, ATP, and MgCl2 is prepared.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C).

  • Measurement of Phosphate Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of Pi release is plotted against the concentration of this compound. The IC50 value, the concentration of inhibitor that reduces the ATPase activity by 50%, is calculated by fitting the data to a dose-response curve.[1]

Cytokinesis Inhibition Assay

This cell-based assay is used to assess the effect of a compound on cell division, a process that relies on the function of non-muscle myosin II.

  • Cell Culture: A suitable cell line, such as COS-7 cells, is cultured in a multi-well plate.

  • Compound Treatment: The cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a period that allows for at least one cell cycle (e.g., 24-48 hours).

  • Staining: The cells are fixed and stained with fluorescent dyes to visualize the nuclei (e.g., DAPI) and the cytoplasm (e.g., a fluorescently-labeled phalloidin to stain actin).

  • Imaging: The cells are imaged using fluorescence microscopy.

  • Analysis: The number of multinucleated cells is quantified in each treatment group. An increase in the percentage of multinucleated cells indicates an inhibition of cytokinesis. The EC50 for cytokinesis inhibition can be determined if a dose-response is observed.

Discussion and Interpretation

The available data indicates that this compound is a selective inhibitor of striated muscle myosins over smooth muscle myosin II. The lack of detectable activity against non-muscle myosin IIB in a cytokinesis assay, as reported in a detailed study of 4-hydroxycoumarin imines, suggests high selectivity against this non-muscle isoform.[1]

However, the report of cytokinesis inhibition in COS-7 cells at 40 µM by this compound introduces a point of ambiguity.[3] This concentration is significantly higher than the IC50 values for cardiac and skeletal myosins and is close to the cytotoxic concentration (IC50 = 39 µM in COS-7 cells).[3] It is possible that the observed cytokinesis defect at this high concentration is due to off-target effects or general cellular toxicity rather than specific inhibition of non-muscle myosin II. Without direct biochemical data on the inhibition of purified non-muscle myosin IIA, IIB, and IIC by this compound, it is difficult to definitively conclude the mechanism of the observed cytokinesis inhibition.

Conclusion

This compound is a valuable research tool for studying the function of cardiac and skeletal muscle myosins due to its demonstrated inhibitory activity. Based on the available evidence from cell-based assays, it appears to have low activity against non-muscle myosin IIB. However, the conflicting report on cytokinesis inhibition and the absence of direct biochemical data for NMIIA and NMIIC highlight the need for further investigation to fully characterize its cross-reactivity profile. Researchers using this compound should be mindful of its potential for off-target effects at higher concentrations and the current limitations in our understanding of its selectivity against all non-muscle myosin II isoforms. Further studies employing purified non-muscle myosin isoforms in biochemical assays are required to definitively establish the selectivity of this compound.

References

Comparative Analysis of JB061 and Its Analogs: A Guide to Structure-Activity Relationships in Myosin II Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a comparative analysis of JB061, a 4-hydroxycoumarin imine, and its analogs as selective inhibitors of muscle myosin II isoforms. By examining their structure-activity relationships (SAR), we aim to illuminate the chemical modifications that govern potency and selectivity, offering a valuable resource for the design of next-generation myosin inhibitors.

Structure-Activity Relationship (SAR) and Potency

This compound and its analogs are derivatives of 3-(N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one (BHC) and have been investigated for their ability to selectively inhibit different isoforms of myosin II.[1] Their mechanism of action is believed to be similar to that of blebbistatin, stabilizing the actin-unbound myosin-ADP-Pi state, which is a rate-limiting step in the myosin ATPase cycle.[1]

The inhibitory potency of these compounds, measured as the half-maximal inhibitory concentration (IC50) against the steady-state actin-activated Mg2+ ATPase activity, reveals key structural determinants for selectivity between cardiac and skeletal muscle myosins. Notably, none of the tested 4-hydroxycoumarin analogs showed significant inhibition of phosphorylated smooth muscle myosin.[1]

Subtle changes in the substituent on the benzene ring of the benzyl analog dramatically influence isoform selectivity. For instance, this compound (6a), a meta-methoxy analog, demonstrates a preference for cardiac myosin, whereas the para-methoxy analog, JB062 (6b), is selective for skeletal myosin.[1] This highlights the critical role of substituent positioning in achieving isoform-selective inhibition.

Table 1: Comparative Inhibitory Activity (IC50) of this compound and Analogs against Myosin II Isoforms

CompoundSubstituent PositionSkeletal Myosin IC50 (μM)Cardiac Myosin IC50 (μM)Selectivity
This compound (6a) meta-methoxy25 ± 312 ± 1Cardiac
JB062 (6b) para-methoxy10 ± 125 ± 2Skeletal
JB069 meta-methyl30 ± 515 ± 2Cardiac
JB060 para-methyl12 ± 130 ± 3Skeletal
JB002 (2) para-benzyl7 ± 120 ± 2Skeletal

Data sourced from ATPase assays on full-length native proteins purified from tissue.[1]

Mechanism of Action: Myosin II ATPase Cycle Inhibition

Myosins are motor proteins that convert chemical energy from ATP hydrolysis into mechanical force.[1] The myosin II ATPase cycle is a multi-step process involving the binding and hydrolysis of ATP, interaction with actin, and the release of phosphate (Pi) and ADP. This compound and its analogs act by inhibiting this cycle. The diagram below illustrates the key stages and the point of inhibition.

Myosin_ATPase_Cycle cluster_cycle Myosin II ATPase Cycle cluster_inhibition Inhibition Myosin_ATP Myosin-ATP (Actin Detached) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Binds Actin Acto_Myosin_ADP Acto-Myosin-ADP (Rigor-like) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Actin Release) Inhibitor This compound & Analogs Inhibitor->Myosin_ADP_Pi Stabilizes State Experimental_Workflow cluster_synthesis Compound Generation cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 4-Hydroxycoumarin Analogs ATPase Actin-Activated ATPase Assay (Skeletal & Cardiac Myosin) Synthesis->ATPase Test for Potency & Isoform Selectivity Cytokinesis Cytokinesis Inhibition Assay (Nonmuscle Myosin) Synthesis->Cytokinesis Assess Off-Target Effects Cytotoxicity MTT Cytotoxicity Assay Synthesis->Cytotoxicity Determine Cell Viability SAR Structure-Activity Relationship (SAR) Analysis ATPase->SAR Cytokinesis->SAR Cytotoxicity->SAR

References

Independent Verification of JB061's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JB061, a novel myosin II inhibitor, with other established alternatives. The focus is on the independent verification of its mechanism of action, supported by experimental data and detailed protocols to aid in research and development.

Mechanism of Action: Myosin II Inhibition

Myosin II is a motor protein essential for muscle contraction, converting chemical energy from ATP hydrolysis into mechanical force. The process, known as the myosin chemomechanical cycle, involves the cyclical interaction of myosin with actin filaments. This compound and its alternatives target this cycle to modulate muscle contractility.

This compound is a nonmuscle myosin inhibitor with selective inhibitory activity. It shows greater potency against cardiac and skeletal muscle myosin compared to smooth muscle myosin II.[1] Its mechanism, like other myosin inhibitors, involves interfering with the steps of ATP hydrolysis and the interaction between myosin and actin.

Comparative Analysis of Myosin II Inhibitors

To independently verify the mechanism of action of this compound, its performance can be benchmarked against well-characterized myosin II inhibitors such as Mavacamten and Blebbistatin.

InhibitorTarget Myosin II Isoform(s)IC50 ValuesMechanism of ActionKey Features
This compound Cardiac, Skeletal > Smooth MuscleCardiac: 4.4 µMSkeletal: 9.1 µMSmooth Muscle: >100 µM[1]Nonmuscle myosin inhibitor.[1]Selective inhibition profile.
Mavacamten CardiacHuman Cardiac: 0.711 µMBovine Cardiac: 0.49 µM[2][3][4]Allosteric and reversible inhibitor of cardiac myosin ATPase; stabilizes an energy-sparing, super-relaxed state.[5][6][7]First-in-class cardiac-specific myosin inhibitor.[2][6]
Blebbistatin Non-muscle IIA, IIB, Striated Muscle0.5 - 5 µM for non-muscle and striated muscle myosin II.Smooth Muscle: ~80 µM[8][9]Non-competitive inhibitor; slows phosphate release from the myosin-ADP-Pi intermediate, blocking myosin in a low actin affinity state.[9][10]Widely used research tool, but has limitations like phototoxicity and low solubility.[11][12]
N-benzyl-p-toluene sulphonamide (BTS) Fast-twitch Skeletal Muscle~5 µM for skeletal muscle myosin II S1 ATPase.[13][14]Weakens myosin's interaction with F-actin.[15]Highly specific for fast-twitch skeletal muscle myosin II.[13]

Experimental Protocols for Verification

1. Myosin ATPase Activity Assay

This assay quantifies the rate of ATP hydrolysis by myosin, a direct measure of its enzymatic activity. Inhibition of this activity is a primary indicator of a compound's mechanism of action.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A common method is the molybdenum blue reaction, where the Pi reacts with ammonium molybdate to form a colored complex that can be measured spectrophotometrically.[16]

Protocol:

  • Preparation of Reagents:

    • Purified myosin II isoforms (cardiac, skeletal, smooth muscle).

    • ATP solution.

    • Assay buffer (e.g., containing KCl, MgCl2, and a pH buffer like imidazole).

    • Test compounds (this compound and alternatives) at various concentrations.

    • Stopping solution (e.g., containing SDS).

    • Colorimetric reagent (e.g., ammonium molybdate and a reducing agent).

  • Assay Procedure:

    • Incubate purified myosin with the test compound for a specified time.

    • Initiate the reaction by adding ATP.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction by adding the stopping solution.

    • Add the colorimetric reagent and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the rate of ATP hydrolysis for each compound concentration.

    • Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

2. In Vitro Motility Assay

This assay directly visualizes and quantifies the movement of actin filaments propelled by myosin motors, providing a functional measure of myosin activity.

Principle: Myosin molecules are immobilized on a surface. Fluorescently labeled actin filaments are added with ATP. The movement of the filaments is observed and recorded using fluorescence microscopy.[17][18][19]

Protocol:

  • Preparation of Flow Cell:

    • Coat a coverslip with a nitrocellulose film.

    • Assemble a flow cell by attaching the coverslip to a microscope slide.

  • Myosin Immobilization:

    • Introduce a solution of myosin into the flow cell and allow it to adhere to the nitrocellulose surface.

  • Blocking:

    • Block the remaining surface with a protein like bovine serum albumin (BSA) to prevent non-specific binding of actin.

  • Motility Observation:

    • Introduce a solution containing fluorescently labeled actin filaments and ATP into the flow cell.

    • Observe the movement of the actin filaments using an epifluorescence microscope equipped with a camera.[19]

  • Data Analysis:

    • Record videos of filament movement.

    • Use tracking software to measure the velocity of individual filaments.

    • Compare the velocities in the presence of different concentrations of the test compounds to a control.

3. Stopped-Flow Fluorimetry

This technique allows for the measurement of rapid kinetics of the myosin ATPase cycle, providing detailed insights into which specific steps are affected by an inhibitor.[20][21]

Principle: The binding and release of fluorescently labeled nucleotides (e.g., mant-ATP) or the change in protein fluorescence upon ligand binding can be monitored on a millisecond timescale.

Protocol:

  • Reagent Preparation:

    • Purified myosin.

    • Fluorescently labeled ATP or ADP analogs (e.g., mant-ATP, mant-ADP).

    • Actin.

    • Test compounds.

  • Measurement:

    • Rapidly mix the myosin-compound solution with the fluorescent nucleotide in a stopped-flow apparatus.

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • Fit the fluorescence transient to kinetic models to determine the rate constants for nucleotide binding, release, and ATP hydrolysis.

    • Compare these rates in the presence and absence of the inhibitor to identify the affected step in the ATPase cycle.

Visualizing Mechanisms and Workflows

Myosin Chemomechanical Cycle

Myosin_Cycle cluster_inhibitors Inhibitor Action Myosin Myosin Myosin_ATP Myosin-ATP Myosin->Myosin_ATP + ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi + Actin Acto_Myosin_ADP Acto-Myosin-ADP Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin + ATP (Actin Dissociation) Blebbistatin Blebbistatin Blebbistatin->Acto_Myosin_ADP_Pi Inhibits Pi Release Mavacamten Mavacamten Mavacamten->Myosin_ADP_Pi Stabilizes Super-Relaxed State

Caption: The myosin chemomechanical cycle and points of inhibition.

Experimental Workflow: Myosin ATPase Assay

ATPase_Workflow start Start prep Prepare Myosin, Buffers, and Inhibitors start->prep incubate Incubate Myosin with Inhibitor prep->incubate add_atp Initiate Reaction with ATP incubate->add_atp reaction Allow Reaction to Proceed add_atp->reaction stop_reaction Stop Reaction reaction->stop_reaction add_reagent Add Colorimetric Reagent stop_reaction->add_reagent measure Measure Absorbance add_reagent->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining myosin ATPase activity and inhibition.

Experimental Workflow: In Vitro Motility Assay

Motility_Workflow start Start prep_flow_cell Prepare Flow Cell start->prep_flow_cell immobilize_myosin Immobilize Myosin prep_flow_cell->immobilize_myosin block_surface Block Surface with BSA immobilize_myosin->block_surface add_actin_atp Add Fluorescent Actin and ATP with/without Inhibitor block_surface->add_actin_atp observe Observe and Record Filament Movement add_actin_atp->observe analyze Analyze Filament Velocity observe->analyze end End analyze->end

Caption: Workflow for the in vitro motility assay to assess myosin function.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of JB061

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel engaged in cutting-edge research and drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of JB061, a nonmuscle myosin inhibitor. Adherence to these protocols is critical for minimizing environmental impact and safeguarding researcher health.

I. Understanding this compound: Properties and Hazards

This compound is identified as a nonmuscle myosin inhibitor, utilized in targeted research applications.[1][2] While a comprehensive, compound-specific Safety Data Sheet (SDS) is not publicly available, general safety information for similar research chemicals from suppliers like TargetMol and Aobious indicates that this compound should be handled with caution.[1][3] Standard practice dictates treating such compounds as potentially hazardous in the absence of complete data.

General Hazard Information (Based on similar compounds):

  • Acute Health Hazards: May be harmful if ingested.[3]

  • Skin and Eye Contact: May cause irritation upon contact.[3]

  • Inhalation: Avoid inhalation of dust or aerosols.[1]

II. Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side-shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.
Body Protection Laboratory coat. For larger spills, wear fire/flame resistant and impervious clothing.[1]
Respiratory Use a NIOSH/MSHA-approved respirator if engineering controls are insufficient or when handling powders outside a fume hood.[3]

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

III. Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Spill Response Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum, avoiding dust generation.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a water rinse.

  • Collect Waste: All contaminated materials, including absorbents and cleaning supplies, must be collected in a sealed, properly labeled hazardous waste container.

IV. Disposal Workflow for this compound

The disposal of this compound and its associated waste must follow a structured and compliant workflow. This process is designed to ensure safety and regulatory adherence from the point of generation to final disposal.

JB061_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Unused/Expired this compound D Solid Chemical Waste A->D B Contaminated Labware (e.g., pipette tips, vials) B->D C Contaminated PPE (e.g., gloves, coat) C->D F Sealable, Labeled Hazardous Waste Container D->F E Liquid Chemical Waste G Designated Satellite Accumulation Area F->G H Licensed Hazardous Waste Disposal Vendor G->H

Caption: this compound Disposal Workflow

V. Step-by-Step Disposal Procedures

  • Segregation: At the point of generation, segregate this compound waste from general laboratory waste.

    • Solid Waste: This includes unused or expired this compound powder, contaminated labware (pipette tips, microfuge tubes, etc.), and contaminated PPE.

    • Liquid Waste: If this compound is dissolved in a solvent, this solution should be treated as hazardous liquid waste. Do not dispose of it down the drain.

  • Containment:

    • Place all solid this compound waste into a designated, sealable, and chemically compatible hazardous waste container.

    • Liquid waste should be collected in a separate, sealed, and clearly labeled container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (nonmuscle myosin inhibitor)".

    • Include the date of accumulation and the name of the generating researcher or laboratory.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for the final disposal of chemical waste.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.

References

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